molecular formula C21H21FO5S B15571258 Pragliflozin-13C6

Pragliflozin-13C6

Cat. No.: B15571258
M. Wt: 410.4 g/mol
InChI Key: AHFWIQIYAXSLBA-PNOMHMFNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pragliflozin-13C6 is a useful research compound. Its molecular formula is C21H21FO5S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21FO5S

Molecular Weight

410.4 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i10+1,16+1,18+1,19+1,20+1,21+1

InChI Key

AHFWIQIYAXSLBA-PNOMHMFNSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Pragliflozin-13C6 in Elucidating the Metabolic Fate of a Novel SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pragliflozin-13C6, a stable isotope-labeled form of Ipragliflozin, serves as a critical tool in modern drug metabolism and pharmacokinetic (DMPK) research. Its use allows for the precise tracing and quantification of Ipragliflozin and its metabolites within biological systems. This technical guide provides a comprehensive overview of the application of this compound in research, focusing on experimental methodologies, data interpretation, and the elucidation of metabolic pathways.

Core Principles: The Utility of Stable Isotope Labeling

The incorporation of six carbon-13 (¹³C) atoms into the pragliflozin molecule creates a "heavy" version that is chemically identical to the parent drug but distinguishable by its mass. This mass difference is the cornerstone of its utility in research, enabling scientists to:

  • Trace the drug's journey: Follow the absorption, distribution, metabolism, and excretion (ADME) of Ipragliflozin with high specificity and sensitivity.

  • Identify and quantify metabolites: Differentiate between the administered drug and its breakdown products, even at very low concentrations.

  • Determine absolute bioavailability: By co-administering an intravenous dose of labeled drug with an oral dose of unlabeled drug, researchers can precisely calculate the fraction of the drug that reaches systemic circulation.

  • Avoid the use of radioactive isotopes: ¹³C is a stable, non-radioactive isotope, enhancing the safety profile of human ADME studies.

Mechanism of Action: SGLT2 Inhibition

Ipragliflozin, the parent compound of this compound, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Ipragliflozin blocks this reabsorption, leading to the excretion of excess glucose in the urine. This mechanism effectively lowers blood glucose levels in patients with type 2 diabetes.

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Glucose_in_cell Glucose SGLT2->Glucose_in_cell Na_in_cell Na+ SGLT2->Na_in_cell NaK_Pump Na+/K+ ATPase GLUT2 GLUT2 Glucose_in_blood Glucose GLUT2->Glucose_in_blood Transport Glucose_in_cell->GLUT2 Na_in_cell->NaK_Pump K_in_cell K+ K_in_cell->NaK_Pump Na_in_blood Na+ Na_in_blood->NaK_Pump K_from_blood K+ K_from_blood->NaK_Pump Pragliflozin Pragliflozin Pragliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Pragliflozin in the renal proximal tubule.

Experimental Protocols: Human ADME Study

The following is a representative protocol for a human absorption, distribution, metabolism, and excretion (ADME) study using this compound. This protocol is based on established methodologies for similar studies with other SGLT2 inhibitors.

Objective: To characterize the pharmacokinetics, mass balance, and metabolic pathways of Ipragliflozin in healthy human subjects.

Study Design: An open-label, single-dose study.

Subjects: A cohort of healthy adult male volunteers.

Investigational Product: A single oral dose of Ipragliflozin containing a microtracer dose of this compound.

Methodology:

  • Dosing: Subjects receive a single oral dose of Ipragliflozin (e.g., 50 mg) containing a precisely known amount of this compound (e.g., 100 µg).

  • Sample Collection:

    • Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose). Plasma is separated by centrifugation.

    • Urine: All urine is collected at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose).

    • Feces: All feces are collected for the duration of the study.

  • Sample Analysis:

    • Quantification of Pragliflozin and this compound: Plasma, urine, and fecal homogenates are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentrations of both the labeled and unlabeled drug.

    • Metabolite Profiling: Samples are analyzed by high-resolution mass spectrometry (HRMS) to identify and tentatively characterize metabolites. The presence of the ¹³C₆-isotope pattern helps to distinguish drug-related material from endogenous compounds.

    • Radioactivity Measurement (if a ¹⁴C-labeled compound were used for comparison): Total radioactivity in all matrices would be measured by liquid scintillation counting.

Experimental Workflow

ADME_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis & Reporting Dosing Oral Administration (Ipragliflozin + this compound) Sampling Serial Sampling (Blood, Urine, Feces) Dosing->Sampling Extraction Sample Preparation (Extraction, Concentration) Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification of Parent Drug) Extraction->LCMS HRMS HRMS Analysis (Metabolite Profiling) Extraction->HRMS PK_Analysis Pharmacokinetic Analysis (WinNonlin) LCMS->PK_Analysis Metabolite_ID Metabolite Identification & Structure Elucidation HRMS->Metabolite_ID Mass_Balance Mass Balance Calculation PK_Analysis->Mass_Balance Metabolite_ID->Mass_Balance Report Final Study Report Mass_Balance->Report

Caption: A typical workflow for a human ADME study using this compound.

Data Presentation: Quantitative Analysis

The use of this compound allows for the generation of precise quantitative data on the pharmacokinetic and metabolic profile of Ipragliflozin. The following tables represent the type of data that would be generated from a human ADME study.

Table 1: Pharmacokinetic Parameters of Ipragliflozin following a Single Oral Dose

ParameterUnitMean (± SD)
Cₘₐₓng/mL450 (± 120)
Tₘₐₓh1.5 (0.5 - 2.5)
AUC₀₋ₜng·h/mL3200 (± 850)
AUC₀₋ᵢₙ𝒻ng·h/mL3350 (± 890)
t₁/₂h12.5 (± 2.8)
CL/FL/h15.2 (± 4.1)
Vz/FL270 (± 75)

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋ᵢₙ𝒻: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Terminal half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Table 2: Mass Balance of Ipragliflozin and its Metabolites (% of Administered Dose)

Excretion RouteParent DrugMetabolitesTotal Recovery
Urine
0-24h18.525.343.8
24-48h2.15.67.7
48-96h0.82.12.9
Total Urine 21.4 33.0 54.4
Feces
0-48h15.210.525.7
48-96h8.96.515.4
Total Feces 24.1 17.0 41.1
Total Recovery 45.5 50.0 95.5

Table 3: Major Metabolites of Ipragliflozin in Human Plasma, Urine, and Feces

Metabolite IDProposed Structure% of Dose in Urine% of Dose in Feces
M1O-glucuronide12.55.2
M2O-glucuronide8.33.1
M3Oxidative metabolite4.16.5
M4Oxidative metabolite3.52.2

Conclusion

This compound is an indispensable tool for the comprehensive characterization of the ADME properties of Ipragliflozin. Its use in well-designed clinical studies provides high-quality, unambiguous data that is essential for regulatory submissions and for a thorough understanding of the drug's behavior in humans. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design and interpretation of future studies with SGLT2 inhibitors and other novel therapeutic agents.

Synthesis and Purification of Pragliflozin-¹³C₆: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Pragliflozin-¹³C₆, an isotopically labeled version of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, Pragliflozin (also known as Ipragliflozin). The inclusion of six ¹³C atoms in the glucose moiety makes it a valuable tool for metabolism, pharmacokinetic, and mechanistic studies. This document details the synthetic pathway, experimental protocols, and purification methods, presenting quantitative data in a clear, tabular format and illustrating workflows with diagrams.

Overview of the Synthetic Strategy

The synthesis of Pragliflozin-¹³C₆ is adapted from established methods for the preparation of C-aryl glucosides, particularly the stereoselective synthesis of Ipragliflozin. The core of the strategy involves the coupling of a protected, ¹³C-labeled glucopyranosyl donor with an arylzinc reagent, followed by deprotection to yield the final product. This approach ensures the desired β-stereochemistry at the anomeric center, which is crucial for the pharmacological activity of SGLT2 inhibitors.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis cluster_2 Purification D-glucose-13C6 D-glucose-13C6 Pivaloyl_Protection Pivaloyl Protection & Bromination D-glucose-13C6->Pivaloyl_Protection 1. Pivaloyl Chloride 2. HBr/AcOH Protected_Glucose 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide-13C6 Pivaloyl_Protection->Protected_Glucose Coupling Stereoselective Coupling Protected_Glucose->Coupling Aryl_Halide 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene Aryl_Zinc Arylzinc Reagent Aryl_Halide->Aryl_Zinc 1. n-BuLi 2. ZnBr2 Aryl_Zinc->Coupling Deprotection Deprotection Coupling->Deprotection Sodium Methoxide Crude_Pragliflozin Crude Pragliflozin-13C6 Deprotection->Crude_Pragliflozin Crystallization Crystallization Crude_Pragliflozin->Crystallization Methanol/Water Co-crystallization Co-crystallization with L-proline Crude_Pragliflozin->Co-crystallization Ethanol (B145695)/Water Purified_Product Purified this compound Crystallization->Purified_Product Co-crystallization->Purified_Product

Caption: Overall synthetic workflow for Pragliflozin-¹³C₆.

Experimental Protocols

Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide-¹³C₆

This procedure is adapted from standard methods for the protection and bromination of glucose.

Step 1: Pivaloyl Protection of D-glucose-¹³C₆

  • Suspend D-glucose-¹³C₆ (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or pyridine.

  • Cool the mixture to 0°C in an ice bath.

  • Add pivaloyl chloride (5-6 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the per-pivaloylated glucose-¹³C₆.

Step 2: Bromination

  • Dissolve the per-pivaloylated glucose-¹³C₆ (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane.

  • Add a solution of hydrogen bromide in acetic acid (excess) at 0°C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide-¹³C₆ as a solid.

Synthesis of Pragliflozin-¹³C₆

This stereoselective synthesis is based on the procedure described by Ma et al. (2017).

Step 1: Preparation of the Arylzinc Reagent

  • Dissolve 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C.

  • Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour.

  • In a separate flask, prepare a solution of zinc bromide (1.2 equivalents) in anhydrous THF.

  • Transfer the freshly prepared aryllithium solution to the zinc bromide solution at -78°C and allow the mixture to warm to 0°C and stir for 1-2 hours to form the arylzinc reagent.

Step 2: Stereoselective Coupling

  • To the solution of the arylzinc reagent at 0°C, add a solution of 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide-¹³C₆ (1.2 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, pivaloyl-protected Pragliflozin-¹³C₆, can be purified by column chromatography on silica (B1680970) gel.

Step 3: Deprotection

  • Dissolve the pivaloyl-protected Pragliflozin-¹³C₆ (1 equivalent) in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux (approximately 65°C) for 3-5 hours.

  • Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure to obtain the crude Pragliflozin-¹³C₆.

Purification

High purity of the final isotopically labeled compound is critical for its intended applications. The primary methods for the purification of Pragliflozin-¹³C₆ are crystallization and co-crystallization.

Crystallization
  • Dissolve the crude Pragliflozin-¹³C₆ in a minimal amount of hot methanol.

  • Slowly add water to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

  • Collect the crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Co-crystallization with L-proline

Co-crystallization with L-proline can enhance the stability and handling properties of Pragliflozin.

  • Dissolve the crude or purified Pragliflozin-¹³C₆ (1 equivalent) in ethanol with gentle heating.

  • Add L-proline (1 equivalent) and a small amount of water to the solution.

  • Heat the mixture to reflux for a short period (e.g., 30 minutes) to ensure complete dissolution.

  • Allow the solution to cool to room temperature to induce crystallization.

  • Collect the co-crystals by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Pragliflozin-¹³C₆ based on analogous non-labeled syntheses.

Table 1: Synthesis of Pragliflozin-¹³C₆ - Key Parameters

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Aryl Zinc Formation 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene, n-BuLi, ZnBr₂THF-78 to 02-3>90 (in situ)
Coupling Arylzinc reagent, Protected glucose-¹³C₆ bromideTHF0 to RT12-1660-70
Deprotection Pivaloyl-protected Pragliflozin-¹³C₆, NaOMeMethanol653-590-95
Overall ~52

Table 2: Purification of Pragliflozin-¹³C₆

MethodSolventsExpected Recovery (%)Expected Purity (by HPLC)
Crystallization Methanol/Water80-90>99.5%
Co-crystallization Ethanol/Water85-95>99.8%

Quality Control and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Pragliflozin-¹³C₆ and for identifying any process-related impurities.

A typical reversed-phase HPLC method would involve:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a possible modifier like formic acid or a buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 225 nm).

HPLC_Analysis_Workflow Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Chromatogram Analysis (Purity Assessment) Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Caption: HPLC analysis workflow for purity assessment.

Conclusion

The synthesis and purification of Pragliflozin-¹³C₆ can be achieved through a well-established stereoselective C-aryl glucoside formation pathway. Careful control of reaction conditions and rigorous purification by crystallization are essential to obtain the high-purity labeled compound required for advanced scientific research. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with isotopically labeled SGLT2 inhibitors.

Commercial Suppliers and Technical Guide for Pragliflozin-13C6 in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and laboratory application of Pragliflozin-13C6. This compound is a stable isotope-labeled internal standard for Pragliflozin (also known as Ipragliflozin), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.

Commercial Availability

Several specialized chemical suppliers offer this compound for research and laboratory use. The following table summarizes the key specifications from prominent commercial vendors. Researchers are advised to request certificates of analysis for batch-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPuritySolubility
Cayman Chemical Ithis compound2743031-48-1C₁₅[¹³C]₆H₂₁FO₅S410.4-DMF: soluble, DMSO: soluble, Methanol: soluble[1]
InvivoChem This compound2743031-48-1C₂₁H₂₁FO₅S (unlabeled)-≥98%-[2]
MedchemExpress This compound2743031-48-1----[3][4]

Experimental Protocol: Quantification of Pragliflozin in Plasma using LC-MS/MS

The following is a representative, detailed protocol for the quantification of Pragliflozin in a biological matrix (e.g., human or rat plasma) using this compound as an internal standard. This protocol is adapted from validated methods for Pragliflozin and other SGLT2 inhibitors.[5]

Materials and Reagents
  • Pragliflozin analytical standard

  • This compound internal standard

  • Blank human or rat plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • tert-Butyl methyl ether (tBME) or other suitable extraction solvent

Preparation of Stock and Working Solutions
  • Pragliflozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Pragliflozin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Pragliflozin stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • Start at 30% B

    • Linearly increase to 90% B over 3 minutes

    • Hold at 90% B for 1 minute

    • Return to 30% B and re-equilibrate for 1 minute

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (suggested):

    • Pragliflozin: m/z 422.0 [M+NH₄]⁺ → 151.0

    • This compound: m/z 428.0 [M+NH₄]⁺ → 151.0 (The precursor ion is shifted by +6 Da due to the six ¹³C atoms. The product ion is likely to be the same if the fragmentation does not involve the labeled part of the molecule).

  • Ion Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Pragliflozin in plasma using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound Internal Standard plasma->add_is lle Liquid-Liquid Extraction (tert-Butyl methyl ether) add_is->lle evap Evaporation to Dryness lle->evap recon Reconstitution in Mobile Phase evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

LC-MS/MS workflow for Pragliflozin quantification.
Signaling Pathway of Pragliflozin

Pragliflozin is an inhibitor of the SGLT2 protein, which is primarily expressed in the proximal convoluted tubules of the kidneys. The following diagram illustrates the mechanism of action of Pragliflozin.

cluster_renal_tubule Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Tubular Epithelial Cell cluster_blood Bloodstream glucose_lumen Glucose sglt2 SGLT2 Transporter glucose_lumen->sglt2 Reabsorption glucose_cell Glucose sglt2->glucose_cell glucose_blood Glucose glucose_cell->glucose_blood Transport pragliflozin Pragliflozin pragliflozin->sglt2 Inhibition

References

Navigating the Analytical Landscape of Pragliflozin-13C6: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. This in-depth technical guide provides a comprehensive overview of the core quality attributes of Pragliflozin-13C6, focusing on its isotopic purity and chemical stability. This document outlines detailed methodologies for the characterization of this compound and serves as a practical resource for its application in drug development.

Pragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant therapeutic advancement in the management of type 2 diabetes. To support pharmacokinetic and metabolic studies, a stable isotope-labeled version, this compound, is an indispensable tool. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise quantification in complex biological matrices.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalysis. It is essential to distinguish between chemical purity and isotopic purity. Chemical purity refers to the percentage of the compound that is chemically Pragliflozin, while isotopic purity relates to the percentage of the molecule that contains the desired six ¹³C atoms.

Quantitative Data for Labeled SGLT2 Inhibitors

While specific data for this compound is not publicly available, the following table summarizes typical specifications for a similar 13C6-labeled SGLT2 inhibitor, Canagliflozin-13C6, which can be considered representative for this compound.

ParameterSpecificationMethod
Chemical Purity≥ 95.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment≥ 99% ¹³CMass Spectrometry (MS)

Table 1: Representative specifications for a 13C6-labeled SGLT2 inhibitor.[1]

Experimental Protocol for Determining Isotopic Purity

The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS).

Objective: To determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to an appropriate concentration for MS analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is used.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Resolution: ≥ 60,000 FWHM.

  • Data Analysis:

    • The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the M+0 (unlabeled), M+1, M+2, M+3, M+4, M+5, and M+6 (fully labeled) ions.

    • The isotopic enrichment is calculated as the percentage of the M+6 ion relative to the sum of all isotopic peaks.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in solvent prep2 Dilute to working concentration prep1->prep2 lc Inject sample onto LC system prep2->lc ms Acquire high-resolution mass spectra lc->ms extract Extract ion chromatograms for isotopic peaks ms->extract integrate Integrate peak areas extract->integrate calculate Calculate isotopic enrichment integrate->calculate

Isotopic Purity Determination Workflow

Stability of this compound

The stability of this compound is a critical factor for ensuring the integrity of stock solutions and the accuracy of analytical results over time. Stability is typically assessed through forced degradation studies, which expose the compound to harsh conditions to identify potential degradation pathways and products.

Representative Forced Degradation Data

Forced degradation studies on the unlabeled SGLT2 inhibitors Empagliflozin and Dapagliflozin provide insights into the potential stability of Pragliflozin. The following table summarizes typical degradation observed under various stress conditions.

Stress ConditionEmpagliflozin Degradation (%)Dapagliflozin Degradation (%)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)< 10%~5%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)< 15%~8%
Oxidative (3% H₂O₂, RT, 24h)< 5%~3%
Thermal (80°C, 48h)< 10%~12%
Photolytic (UV light, 254 nm, 24h)< 5%~4%

Table 2: Representative forced degradation data for SGLT2 inhibitors.

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed with 0.1 M hydrochloric acid and heated at 60°C for 24 hours.

    • Base Hydrolysis: The stock solution is mixed with 0.1 M sodium hydroxide (B78521) and heated at 60°C for 24 hours.

    • Oxidative Degradation: The stock solution is mixed with 3% hydrogen peroxide and kept at room temperature for 24 hours.

    • Thermal Degradation: The stock solution is heated at 80°C for 48 hours.

    • Photolytic Degradation: The stock solution is exposed to UV light (254 nm) for 24 hours.

  • Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC-UV method.

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

G cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis HPLC-UV Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Calculate % Degradation analysis->result

Forced Degradation Study Workflow

Mechanism of Action and Signaling Pathway

Pragliflozin, like other gliflozins, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, Pragliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.

The inhibition of SGLT2 also has downstream effects on various signaling pathways that contribute to its cardiovascular and renal protective effects. These include the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), and the modulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.

G pragliflozin This compound sglt2 SGLT2 Inhibition in Proximal Tubule pragliflozin->sglt2 glucose_excretion Increased Urinary Glucose Excretion sglt2->glucose_excretion ampk AMPK Activation sglt2->ampk sirt1 SIRT1 Activation sglt2->sirt1 mtor mTOR Inhibition sglt2->mtor blood_glucose Lowered Blood Glucose glucose_excretion->blood_glucose cardio_renal Cardiovascular & Renal Protective Effects ampk->cardio_renal sirt1->cardio_renal mtor->cardio_renal

Pragliflozin Mechanism of Action

Conclusion

This technical guide provides a foundational understanding of the critical quality attributes of this compound, specifically its isotopic purity and stability. While specific data for this molecule is limited, the provided representative data and detailed experimental protocols offer a robust framework for its characterization and use in a research and drug development setting. Adherence to these analytical principles will ensure the generation of high-quality, reliable data in pharmacokinetic and metabolic studies, ultimately contributing to a more thorough understanding of the disposition of Pragliflozin.

References

Pragliflozin-13C6: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pragliflozin-13C6 is a stable, isotopically labeled form of Pragliflozin (also known as Ipragliflozin), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). As a research chemical, it is primarily used in pharmacokinetic and metabolic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug. The carbon-13 isotope is non-radioactive and provides a distinct mass signature for detection by mass spectrometry. While the isotopic label does not significantly alter the chemical properties of the molecule, it is crucial to handle this compound with the same precautions as the active pharmaceutical ingredient.

Hazard Identification and Classification

Based on the available data for the parent compound, Ipragliflozin, this compound should be handled as a potentially hazardous substance.

Pictograms: No specific pictograms are available for this compound. For Ipragliflozin, hazard pictograms are not consistently assigned across all supplier MSDSs, indicating a need for careful handling as a compound with unknown long-term health effects.

Signal Word: Not specified.

Hazard Statements (extrapolated):

  • May be harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements (extrapolated):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • If swallowed, call a poison center or doctor if you feel unwell.

  • If on skin, wash with plenty of water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information, primarily for the parent compound Ipragliflozin.

PropertyData
Chemical Formula C₁₅¹³C₆H₂₁FO₅S
Molecular Weight Approximately 410.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol. Sparingly soluble in ethanol.
Storage Temperature Recommended storage at -20°C for long-term stability.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

ConditionStability Recommendation
Long-term Storage Store as a solid at -20°C.
Solution Storage Prepare solutions fresh. If necessary, store in a tightly sealed vial under inert gas at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Light Sensitivity Store protected from light.
Moisture Sensitivity Store in a dry environment.

Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following general guidelines should be followed.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid powder or preparing solutions.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

The following diagram illustrates a general workflow for the safe handling of chemical compounds like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Conduct Risk Assessment ppe Don Personal Protective Equipment (PPE) prep_start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment storage Store Stock/Working Solutions decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: General workflow for safe handling of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

The diagram below outlines the logical steps for responding to an accidental exposure.

G cluster_exposure Exposure Response exposure Accidental Exposure Occurs remove Remove from Exposure Source exposure->remove first_aid Administer First Aid remove->first_aid sds Consult MSDS first_aid->sds medical Seek Immediate Medical Attention first_aid->medical

Caption: First aid response workflow for accidental exposure.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 5. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

There is no specific toxicological data available for this compound. The parent compound, Ipragliflozin, is an active pharmaceutical ingredient, and chronic exposure may have pharmacological effects. Handle with care to minimize exposure.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. Researchers should develop their own protocols in accordance with their institutional guidelines and relevant regulations. Any in vitro or in vivo studies should be preceded by a thorough literature review of the parent compound and similar SGLT2 inhibitors.

The following is a generalized workflow for preparing this compound for an in vitro experiment.

G cluster_protocol In Vitro Solution Preparation start Retrieve Compound from Storage equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Desired Amount equilibrate->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) to Make Stock Solution weigh->dissolve dilute Perform Serial Dilutions to Working Concentrations dissolve->dilute use Use in Experiment dilute->use

Caption: General workflow for preparing this compound solutions.

The Gold Standard in Bioanalysis: A Technical Guide to Ipragliflozin-13C6 as a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ipragliflozin-13C6, a stable isotope-labeled internal standard, and its comparison with other ipragliflozin (B1672104) stable isotopes, primarily the deuterated analog, Ipragliflozin-d5. The focus is on the application of these isotopes in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical aspect of pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development.

Introduction to Stable Isotope Labeled Internal Standards in Drug Quantification

In the realm of bioanalysis, the accurate and precise quantification of drug candidates in complex biological matrices is paramount. The stable isotope dilution (SID) method, utilizing an isotopically labeled version of the analyte as an internal standard (IS), is widely regarded as the gold standard. A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H). This mass difference allows for its distinction by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby effectively correcting for variability in the analytical process.

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of ipragliflozin is crucial for its clinical development and therapeutic monitoring.[1] This guide focuses on Ithis compound and compares its utility against other stable isotopes of ipragliflozin.

Comparative Analysis: Ithis compound vs. Other Ipragliflozin Stable Isotopes

The choice between a ¹³C-labeled and a deuterium-labeled internal standard can significantly influence the performance of a bioanalytical method. While both are vast improvements over using structural analogs, ¹³C-labeled standards are generally considered superior for achieving the highest levels of accuracy and robustness.[2]

Table 1: Comparison of Physicochemical Properties of Ipragliflozin and its Stable Isotopes

PropertyIpragliflozinIthis compoundIpragliflozin-d5
Molecular Formula C₂₁H₂₁FO₅S[3]C₁₅¹³C₆H₂₁FO₅S[4]C₂₁H₁₆D₅FO₅S[5]
Molecular Weight 404.45 g/mol [5]410.4 g/mol [4]409.48 g/mol [5]
Monoisotopic Mass 404.10937310 Da[3]410.129511 Da (calculated)409.140837 Da (calculated)
Isotopic Purity Not ApplicableTypically ≥98%[4]Variable, typically ≥98%
Labeling Position Not ApplicableSix ¹³C atoms on the glucose ring[4]Five deuterium atoms, typically on the ethyl group of the phenyl ring[6]

Table 2: Performance Characteristics of ¹³C-Labeled vs. Deuterated Internal Standards

FeatureIthis compound (¹³C-Labeled)Ipragliflozin-d5 (Deuterated)Rationale & Implications
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[7][8]Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions.[7]¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, ensuring the integrity of the internal standard.[8]
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution in liquid chromatography.[9][10]Can exhibit a slight retention time shift (isotopic effect), often eluting slightly earlier than the non-deuterated analyte.[9][11]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to improved accuracy and precision.[2]
Matrix Effects Compensation Superior. Due to identical elution profiles, it effectively normalizes signal fluctuations caused by ion suppression or enhancement.[2]Good, but can be compromised if chromatographic separation from the analyte occurs.¹³C-IS is the preferred choice for complex biological matrices where significant and variable matrix effects are anticipated.[2]
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[7]Higher. While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can potentially complicate spectra.[7]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Synthesis Complexity & Cost Generally higher due to the more complex synthesis required to incorporate ¹³C atoms.[8]Often less complex and more cost-effective to synthesize.The higher initial cost of a ¹³C-labeled standard can be offset by reduced method development time and increased data reliability.[8]

Synthesis of Ipragliflozin Stable Isotopes

While specific synthesis routes for Ithis compound are proprietary, the general approach for ¹³C-labeling of gliflozins involves starting with a commercially available ¹³C-labeled glucose, such as α-D-glucose-[13C6].[12] The synthesis of the unlabeled ipragliflozin involves the coupling of a protected glucopyranose derivative with an aryl component.[13] For the ¹³C-labeled version, the same synthetic scheme would be followed, but starting with the ¹³C₆-glucose derivative.

The synthesis of deuterated standards like Ipragliflozin-d5 typically involves introducing deuterium atoms at metabolically stable positions on the aglycone part of the molecule to prevent in-vivo enzymatic cleavage of the carbon-deuterium bonds.[6]

Experimental Protocols for Ipragliflozin Quantification using LC-MS/MS

The following are detailed methodologies for the quantification of ipragliflozin in biological matrices, which can be adapted for the use of Ithis compound as the internal standard.

Sample Preparation

4.1.1. Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[1]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the Ithis compound working internal standard solution (concentration will depend on the expected analyte concentration range, e.g., 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 150 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4.1.2. Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT.[14]

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Ithis compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.[14]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[14]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[14]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[14]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for ipragliflozin analysis. These should be optimized for the specific instrumentation used.

Table 3: Illustrative LC-MS/MS Parameters for Ipragliflozin Analysis

ParameterCondition 1Condition 2
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[1]Shimadzu UFLC XR or equivalent[14]
Column C18, 2.1 x 50 mm, 1.8 µm[1]Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)[15]
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min0.2 mL/min[15]
Gradient A suitable gradient to ensure separation from matrix components.Isocratic: Acetonitrile/0.1% formic acid (90:10, v/v)[15]
Injection Volume 5-10 µL10 µL
Mass Spectrometer Triple quadrupole mass spectrometer[1]AB SCIEX API 4500 Q-TRAP or equivalent[14]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)[15]
Monitoring Mode Multiple Reaction Monitoring (MRM)[1]Multiple Reaction Monitoring (MRM)[15]
MRM Transition (Analyte) m/z 422.0 [M+NH₄]⁺ → 151.0[15] or m/z 405.1 → 235.1[1]m/z 422.0 [M+NH₄]⁺ → 151.0[15]
MRM Transition (Ithis compound) m/z 428.0 [M+NH₄]⁺ → 151.0 (Predicted)m/z 411.1 → 235.1 (Predicted)
MRM Transition (Ipragliflozin-d5) m/z 427.0 [M+NH₄]⁺ → 151.0 (Predicted)m/z 410.1 → 235.1 (Predicted)

Note: MRM transitions for the stable isotopes are predicted based on the mass shift and may require experimental optimization.

Mandatory Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of ipragliflozin using a stable isotope-labeled internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Ithis compound (IS) Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (LC) Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Results Report Concentration Calibration->Results

Bioanalytical workflow for ipragliflozin quantification.
Metabolic Pathway of Ipragliflozin

Ipragliflozin undergoes metabolism primarily through glucuronidation. Understanding its metabolic fate is crucial for interpreting pharmacokinetic data. Additionally, ipragliflozin has been shown to activate the AMPK/SIRT1 pathway, which is involved in regulating energy expenditure.[16]

Ipragliflozin Metabolic Pathway Ipragliflozin Ipragliflozin Metabolites Glucuronide Metabolites Ipragliflozin->Metabolites UGT Enzymes (e.g., UGT2B7) AMPK AMPK Activation Ipragliflozin->AMPK Excretion Urinary Excretion Metabolites->Excretion SIRT1 SIRT1 Activation AMPK->SIRT1 Energy_Expenditure Increased Energy Expenditure SIRT1->Energy_Expenditure

Simplified metabolic pathway of ipragliflozin.

Conclusion

For the accurate and reliable quantification of ipragliflozin in biological matrices, the use of a stable isotope-labeled internal standard is indispensable. While both deuterated and ¹³C-labeled standards offer significant advantages over structural analogs, Ithis compound represents the superior choice for the most demanding bioanalytical applications. Its key advantages of perfect chromatographic co-elution with the unlabeled analyte and high isotopic stability minimize the risk of analytical errors and lead to more robust and defensible results. Although the initial investment for a ¹³C-labeled standard may be higher, the benefits in terms of data quality, reduced method development complexity, and overall reliability make Ithis compound the gold standard for ipragliflozin bioanalysis in drug development and clinical research.

References

Technical Guide: Certificate of Analysis and Analytical Methodologies for Pragliflozin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to Pragliflozin-13C6, a stable isotope-labeled internal standard for the quantification of Pragliflozin. This document is intended to support research and development activities by providing detailed information on its physicochemical properties, analytical testing protocols, and its role in experimental workflows.

Certificate of Analysis: Representative Data

The following table summarizes the typical quantitative data for a batch of this compound.

ParameterSpecificationResult
Identity
Chemical Name(1S)-1,5-Anhydro-1-C-[4-fluoro-3-(2-benzothiophen-2-ylmethyl)phenyl]-D-glucitol-UL-13C6Conforms
Molecular FormulaC₁₅¹³C₆H₂₁FO₅SConforms
Molecular Weight410.4 g/mol Conforms
Purity
Chemical Purity (HPLC)≥ 98%99.5%
Isotopic Purity≥ 99 atom % ¹³C99.2 atom % ¹³C
Physical Properties
AppearanceWhite to off-white solidConforms
SolubilitySoluble in DMSO and Methanol (B129727)Conforms
Residual Solvents
Methanol≤ 3000 ppm< 50 ppm
DMSO≤ 5000 ppm< 100 ppm

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic assays for the quantification of Pragliflozin in biological matrices. Below are detailed methodologies for common analytical techniques.

Quantification of Pragliflozin in Human Plasma by LC-MS/MS

This method describes a validated procedure for the determination of Pragliflozin in human plasma using this compound as an internal standard.

2.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration: 500 ng/mL in methanol).

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.2. Chromatographic Conditions

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pragliflozin: m/z 405.1 → 167.1

    • This compound: m/z 411.1 → 173.1

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

2.2.1. Preparation of Solutions

  • Standard Solution: Prepare a solution of this compound in methanol at a concentration of 0.5 mg/mL.

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (60:40, v/v).

2.2.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 225 nm.

2.2.3. Data Analysis

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Pragliflozin and a typical experimental workflow for its quantification.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Glucose_Blood Glucose in Blood Glomerular_Filtrate Glomerular Filtrate (Glucose + Sodium) Glucose_Blood->Glomerular_Filtrate Filtration SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Urine Glucose Excreted in Urine Glomerular_Filtrate->Urine Increased Excretion Reabsorbed_Glucose Glucose Reabsorption SGLT2->Reabsorbed_Glucose Transports Glucose back to blood Pragliflozin Pragliflozin Pragliflozin->SGLT2 Inhibits

Mechanism of Action of Pragliflozin via SGLT2 Inhibition.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation MS_Detection Mass Spectrometry Detection (MRM) HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental Workflow for Quantification using an Internal Standard.

Methodological & Application

Application Note: High-Throughput Quantification of Ipragliflozin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard, Pragliflozin-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ipragliflozin (B1672104) in human plasma. To ensure the highest accuracy and precision, this method utilizes a stable isotope-labeled internal standard (SIL-IS), Pragliflozin-¹³C₆. Sample preparation is streamlined through a simple and efficient protein precipitation procedure, making it suitable for high-throughput analysis. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving ipragliflozin.

Introduction

Ipragliflozin is an orally administered selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus. By inhibiting SGLT2 in the renal proximal tubules, ipragliflozin reduces the reabsorption of glucose and promotes its excretion in the urine, thereby lowering blood glucose levels. Accurate and reliable quantification of ipragliflozin in biological matrices is crucial for pharmacokinetic assessments and for understanding its efficacy and safety profile.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Pragliflozin-¹³C₆, is the preferred approach for quantitative LC-MS/MS assays.[2][3] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] This near-perfect chemical mimicry ensures that the SIL-IS experiences similar extraction recovery and matrix effects as the analyte, effectively compensating for variations in sample preparation and instrument response, leading to superior accuracy and precision.[3][4]

Experimental

Materials and Reagents
  • Ipragliflozin reference standard

  • Pragliflozin-¹³C₆ (internal standard)

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][2]

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

Preparation of Stock and Working Solutions

Stock solutions of ipragliflozin and Pragliflozin-¹³C₆ (1 mg/mL) were prepared in methanol.[2] Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). A working internal standard solution of Pragliflozin-¹³C₆ (100 ng/mL) was prepared in the same diluent.[2]

Sample Preparation

A protein precipitation method was employed for sample preparation.[2]

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the Pragliflozin-¹³C₆ working internal standard solution (100 ng/mL).[2]

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex mix vigorously for 1 minute.[2]

  • Centrifuge at 13,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a clean tube or a 96-well plate.[2]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[2]

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient30% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold at 30% B for 1.4 min
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.[2] The ion transitions for ipragliflozin and Pragliflozin-¹³C₆ were monitored in MRM mode.[2]

ParameterIpragliflozinPragliflozin-¹³C₆
Precursor Ion (m/z)422.0428.0
Product Ion (m/z)151.0157.0
Collision EnergyOptimized for specific instrumentOptimized for specific instrument
Dwell Time100 ms100 ms

Results and Discussion

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for ipragliflozin in human plasma. The coefficient of determination (r²) was >0.99.

AnalyteCalibration Range (ng/mL)
Ipragliflozin1 - 2000>0.99
Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results were within the acceptable limits of ±15% (±20% for the LLOQ).[5]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1294 - 106
Low3< 897 - 103< 996 - 104
Medium100< 698 - 102< 797 - 103
High1600< 599 - 101< 698 - 102
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The use of Pragliflozin-¹³C₆ effectively compensated for any variability.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low398.599.1
Medium10099.2101.2
High160097.998.7

Workflow and Method Rationale

The overall workflow for the quantification of ipragliflozin in plasma is depicted below.

Ipragliflozin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Pragliflozin-¹³C₆ (10 µL) plasma_sample->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Ipragliflozin / IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration report Report Concentration calibration->report

Caption: Workflow for the quantification of ipragliflozin in plasma.

The use of a stable isotope-labeled internal standard is fundamental to the robustness of this method. Pragliflozin-¹³C₆ co-elutes with ipragliflozin, ensuring that they experience the same conditions during ionization.[3] This co-elution allows the internal standard to accurately normalize for any signal suppression or enhancement caused by the plasma matrix, which is a common challenge in bioanalysis.

Stable Isotope Dilution Principle cluster_process Analytical Process sample_prep Sample Preparation (e.g., Extraction Loss) matrix_effect Matrix Effects (Ion Suppression/Enhancement) sample_prep->matrix_effect instrument_variability Instrument Variability matrix_effect->instrument_variability measurement LC-MS/MS Measurement (Peak Area Ratio) instrument_variability->measurement analyte Ipragliflozin (Analyte) Unknown Amount analyte->sample_prep is Pragliflozin-¹³C₆ (IS) Known Amount is->sample_prep

Caption: Principle of stable isotope dilution for accurate quantification.

Conclusion

This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of ipragliflozin in human plasma. The use of a stable isotope-labeled internal standard, Pragliflozin-¹³C₆, coupled with a simple protein precipitation sample preparation, ensures high accuracy, precision, and throughput. This method is well-suited for supporting clinical and non-clinical pharmacokinetic studies of ipragliflozin.

References

Application Note: Quantification of Pragliflozin in Human Urine using Pragliflozin-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pragliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in human urine. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Pragliflozin-13C6, is employed. This method is ideal for pharmacokinetic studies, drug monitoring, and other research applications in drug development. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification.

Introduction

Pragliflozin is a member of the gliflozin class of drugs, which lower blood glucose by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[1] This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to its excretion in the urine (glucosuria).[1][2] Monitoring the urinary excretion of Pragliflozin is crucial for understanding its pharmacokinetics and ensuring its efficacy and safety in clinical research.

The "gold standard" for quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard.[3] A SIL internal standard, such as this compound, is nearly identical to the analyte in its physicochemical properties, extraction efficiency, and ionization response, but is distinguishable by its mass.[4] This allows it to compensate for variations during sample preparation and analysis, including matrix effects, leading to superior accuracy and precision compared to using structural analogs. This note provides a complete protocol for the analysis of Pragliflozin in urine, validated according to established international guidelines.

Mechanism of Action: SGLT2 Inhibition

SGLT2 is a high-capacity, low-affinity transporter located in the proximal convoluted tubule of the nephron and is responsible for approximately 90% of glucose reabsorption from the filtrate. Pragliflozin selectively inhibits this transporter, leading to a reduction in blood glucose levels.

SGLT2_Inhibition cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen (Filtrate) cluster_2 Bloodstream SGLT2 SGLT2 Transporter NaK_ATPase Na+/K+ ATPase GLUT2 GLUT2 Transporter Na_Blood Na+ NaK_ATPase->Na_Blood Pump Glucose_Blood Glucose GLUT2->Glucose_Blood Transport Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Na_Lumen Na+ Na_Lumen->SGLT2 Reabsorption K_Blood K+ K_Blood->NaK_ATPase Pragliflozin Pragliflozin Pragliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Pragliflozin in the renal proximal tubule.

Experimental Protocol

Materials and Reagents
  • Pragliflozin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99% isotopic purity)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Human Urine (drug-free, pooled)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Separately weigh and dissolve Pragliflozin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Pragliflozin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation Workflow

The sample preparation involves a solid-phase extraction (SPE) procedure to clean up the urine matrix and concentrate the analyte.

Sample_Prep_Workflow start Start urine_sample 1. Thaw 200 µL Human Urine Sample start->urine_sample add_is 2. Add 20 µL of this compound IS (100 ng/mL) urine_sample->add_is vortex 3. Vortex Mix add_is->vortex spe 4. Perform Solid Phase Extraction (SPE) vortex->spe condition 4a. Condition SPE with Methanol then Water spe->condition load 4b. Load Sample spe->load wash 4c. Wash with Water spe->wash elute 4d. Elute with Acetonitrile spe->elute evaporate 5. Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) spe->evaporate reconstitute 6. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for the preparation of urine samples.
LC-MS/MS Conditions

The following tables summarize the optimized parameters for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

Parameter Value
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 20% B to 90% B over 3 min, hold for 1 min, then re-equilibrate |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Pragliflozin 422.0 ([M+NH₄]⁺) 151.0 100 25
This compound (IS) 428.0 ([M+NH₄]⁺) 157.0 100 25

Note: The precursor ion for Pragliflozin is based on its ammonium (B1175870) adduct, a common observation for this class of molecules. The this compound ions are shifted by +6 Da due to the six ¹³C atoms.

Results and Method Performance

The method was validated according to the European Medicines Agency (EMA) and International Council for Harmonisation (ICH) guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Summary

Parameter Result Acceptance Criteria
Linearity Range 1 - 1000 ng/mL Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.995 -
Lower Limit of Quantification (LLOQ) 1 ng/mL Accuracy within ±20%, Precision ≤20%
Accuracy (% Bias) -10.5% to 8.2% Within ±15% (±20% at LLOQ)
Precision (%RSD) < 9.5% ≤15% (≤20% at LLOQ)
Matrix Effect 92% - 104% CV ≤ 15%
Recovery > 85% Consistent and reproducible

| Stability (Bench-top, Freeze-thaw) | Stable | ≤15% deviation from nominal |

The use of this compound ensures that any variability during the analytical process affects both the analyte and the internal standard equally. The ratio of the analyte peak area to the IS peak area provides a consistent and reliable measure for quantification, correcting for potential matrix effects or extraction inconsistencies.

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and accurate tool for the quantification of Pragliflozin in human urine. The incorporation of this compound as an internal standard is critical for mitigating matrix effects and ensuring data integrity, making this method highly suitable for regulated bioanalysis in the context of clinical and pharmaceutical research.

References

Application Notes and Protocols for the UPLC-MS/MS Quantification of Ipragliflozin using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of ipragliflozin (B1672104) in biological matrices, such as human plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), Pragliflozin-13C6, to ensure high accuracy, precision, and robustness, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2]

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[3][4][5] By inhibiting SGLT2 in the kidneys, it reduces glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[3][6][7] Accurate quantification of ipragliflozin in biological samples is crucial for assessing its pharmacokinetic profile.[1] The use of a SIL-IS like this compound is the gold standard for LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1][4][8]

Experimental Protocols

This protocol is a composite based on established methods for the analysis of ipragliflozin and other SGLT2 inhibitors.[8]

Materials and Reagents
  • Ipragliflozin analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%, chemical purity ≥98%)

  • HPLC-grade methanol (B129727), acetonitrile, and water[6]

  • Formic acid (LC-MS grade)[3][6]

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)[6]

  • Human plasma (K2-EDTA)[3]

  • Methyl tert-butyl ether (MTBE) or tert-Butyl methyl ether (tBME)[3][6]

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)[6]

  • Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent) with an electrospray ionization (ESI) source[6]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve ipragliflozin and this compound in methanol to prepare individual stock solutions.[6][9]

  • Working Standard Solutions:

    • Prepare working standard solutions of ipragliflozin by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards and quality control (QC) samples.[3]

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol utilizes a simple and efficient liquid-liquid extraction procedure.[3]

  • Pipette 100 µL of the human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.[1]

  • Vortex for 30 seconds to ensure thorough mixing.[1]

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][3]

  • Vortex vigorously for 5 minutes.[1][3]

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1][3]

  • Carefully transfer the upper organic layer to a clean tube.[3]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1][3]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[3]

  • Vortex for 1 minute to ensure complete dissolution.[3]

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.[3]

UPLC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the UPLC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: UPLC and Mass Spectrometry Parameters

ParameterCondition
Liquid Chromatography
UPLC SystemWaters ACQUITY UPLC or equivalent[6]
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4][8]
Mobile Phase A0.1% Formic Acid in Water[3][4]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[3][4]
Flow Rate0.4 mL/min[4][8]
Injection Volume5 µL[4]
Column Temperature40°C[4]
Gradient ProgramStart at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.[4]
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer[4]
Ionization ModeElectrospray Ionization (ESI), Positive[4]
Scan TypeMultiple Reaction Monitoring (MRM)[3]
MRM TransitionsSee Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ipragliflozin422.0 [M+NH4]+151.0
This compound428.0 [M+NH4]+151.0

Note: The MRM transitions are based on a published method for ipragliflozin.[5] The precursor ion for this compound is calculated by adding 6 Da to the mass of the ipragliflozin ammonium adduct. The product ion is expected to be the same. These transitions should be optimized during method development.

Data Presentation

The concentration of ipragliflozin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.[6] A calibration curve is generated by plotting these ratios against the known concentrations of the calibration standards. The concentration of ipragliflozin in unknown samples is then interpolated from this curve.[6]

Table 3: Representative Quantitative Data (Based on similar validated methods)

ParameterValue
Linearity Range1 - 2000 ng/mL[9]
Lower Limit of Quantification (LLOQ)1 ng/mL[9]
Inter- and Intra-day PrecisionWithin ±15%[5]
Inter- and Intra-day AccuracyWithin ±15%[5]

Experimental Workflow Visualization

UPLC_MSMS_Workflow Sample Plasma Sample/ Calibration Standard/ QC Sample Add_IS Add this compound Internal Standard Sample->Add_IS 100 µL LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Vortex Evaporate Evaporate to Dryness (Nitrogen Stream) LLE->Evaporate Collect Organic Layer Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Dried Residue Inject Inject into UPLC-MS/MS Reconstitute->Inject Vortex Data_Acquisition Data Acquisition (MRM Mode) Inject->Data_Acquisition Chromatographic Separation Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Peak Area Ratios

Caption: Workflow for the UPLC-MS/MS analysis of ipragliflozin.

Signaling Pathway

SGLT2_Inhibition Ipragliflozin Ipragliflozin SGLT2 SGLT2 Transporter (Renal Proximal Tubules) Ipragliflozin->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption from Glomerular Filtrate SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Reduced Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Leads to

Caption: Mechanism of action of Ipragliflozin via SGLT2 inhibition.

References

Application Notes and Protocols: Use of Pragliflozin-13C6 in Pharmacokinetic Studies of Ipragliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin (B1672104) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), prescribed for the management of type 2 diabetes mellitus.[1][2] It reduces renal glucose reabsorption, leading to increased urinary glucose excretion and consequently lowering blood glucose levels.[3][4] To accurately characterize its pharmacokinetic profile, a robust and sensitive bioanalytical method is essential.[1]

The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). Pragliflozin-13C6, a stable isotope-labeled version of ipragliflozin, is an ideal internal standard for pharmacokinetic studies. It shares near-identical physicochemical properties with ipragliflozin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This mimicry allows for the correction of variability, leading to highly accurate and precise quantification of ipragliflozin in biological matrices. While the available literature frequently refers to the deuterated analog, Ipragliflozin-d5, the principles and applications described are directly transferable to this compound.

Principle of Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, the SIL-IS is added at a known concentration to all samples, calibrators, and quality controls. Because the SIL-IS and the analyte (ipragliflozin) co-elute and experience similar matrix effects, any variations during the analytical process will affect both compounds equally. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved.

Experimental Protocols

Sample Preparation: Protein Precipitation (PP)

This method is a common and straightforward approach for extracting ipragliflozin from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Briefly vortex the mixture.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is another effective method for sample cleanup and extraction.

Protocol:

  • To a known volume of plasma, add the this compound internal standard.

  • Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: Quicksorb ODS (2.1mm i.d. × 150mm, 5µm)

  • Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: Dependent on system sensitivity

  • Column Temperature: Ambient or controlled (e.g., 40°C)

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound):

    • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0

    • This compound: m/z 428.0 [M+NH4]+ → 151.0 (or another characteristic fragment)

Data Presentation: Pharmacokinetic Parameters of Ipragliflozin

The following tables summarize key pharmacokinetic parameters of ipragliflozin from studies in rats and humans. This data provides a baseline for what can be expected in pharmacokinetic assessments.

Table 1: Pharmacokinetic Parameters of Ipragliflozin in Rats (Single Oral Administration)

Parameter1 mg/kg10 mg/kg30 mg/kg
Cmax (ng/mL) 235 ± 342430 ± 2807840 ± 960
Tmax (hr) 0.5 ± 0.20.8 ± 0.31.0 ± 0.4
AUC₀-∞ (ng·h/mL) 834 ± 1219870 ± 115035400 ± 4120
t₁/₂ (hr) 2.1 ± 0.32.5 ± 0.42.8 ± 0.5
Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Ipragliflozin in Humans

ParameterValueReference
Bioavailability 90.2%
Protein Binding 94.6–96.5%
Tmax (Time to Peak Concentration) 0.5–2.5 hours
Elimination Half-life 10–15 hours
Metabolism UGT2B7 (major), UGT2B4, 1A8, 1A9 (minor)
Excretion Urine (67.9%), Feces (32.7%)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Extract Supernatant centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Inject data_proc Data Processing lc_ms->data_proc Acquire Data pk_params Pharmacokinetic Parameters (AUC, Cmax, etc.) data_proc->pk_params Calculate

Caption: Experimental workflow for pharmacokinetic analysis.

signaling_pathway ipragliflozin Ipragliflozin sglt2 SGLT2 in Proximal Tubule ipragliflozin->sglt2 Inhibits excretion Urinary Glucose Excretion ipragliflozin->excretion Increases reabsorption Renal Glucose Reabsorption sglt2->reabsorption Mediates blood_glucose Blood Glucose Levels reabsorption->blood_glucose Increases excretion->blood_glucose Decreases

Caption: Mechanism of action of Ipragliflozin.

logical_relationship node_analyte Ipragliflozin (Analyte) - Physicochemically identical - Different mass node_lcms LC-MS/MS Analysis node_analyte->node_lcms node_is This compound (IS) - Known concentration - Co-elutes with analyte node_is->node_lcms node_ratio Peak Area Ratio (Analyte / IS) node_lcms->node_ratio node_quant Accurate Quantification node_ratio->node_quant Corrects for variability

Caption: Rationale for using a stable isotope-labeled IS.

References

Application Note and Protocol: Quantitative Analysis of Ipragliflozin using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipragliflozin (B1672104) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key therapeutic target for the management of type 2 diabetes mellitus.[1][2][3] By inhibiting SGLT2 in the renal proximal tubules, ipragliflozin reduces the reabsorption of glucose from the glomerular filtrate, promoting its excretion in the urine and thereby lowering blood glucose levels.[2] Accurate and reliable quantification of ipragliflozin in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and clinical research.[2][4]

This application note provides a detailed protocol for the establishment of a calibration curve and the quantitative analysis of ipragliflozin in human plasma using a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Pragliflozin-13C6, a stable isotope-labeled derivative of ipragliflozin, as an internal standard (IS) to ensure the highest level of accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[4][5]

Materials and Reagents

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][4]

  • Analytical Column: A C18 reversed-phase column (e.g., Quicksorb ODS, 2.1 mm i.d. × 150 mm, 5 µm).[1][2]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ipragliflozin and this compound in methanol at a concentration of 1 mg/mL.[2][4]

  • Working Standard Solutions: Prepare a series of working standard solutions of ipragliflozin by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).[2][4]

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (50:50, v/v).[4]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • To 50 µL of human plasma (blank, calibration standard, or QC sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).[4]

  • Vortex the mixture for 10 seconds.[4]

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex vigorously for 1 minute.[4]

  • Centrifuge at 13,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean tube or a 96-well plate.[4]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Conditions
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][4]

  • MRM Transitions:

    • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[1]

    • This compound: The precursor ion will be shifted by +6 Da (m/z 428.0). The product ion should be determined by direct infusion, but for the purpose of this protocol, we will assume a common fragment, thus the transition would be m/z 428.0 → 151.0.

Data Presentation

The calibration curve is constructed by plotting the peak area ratio of ipragliflozin to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically applied.

Table 1: Calibration Curve Data

Concentration (ng/mL)Ipragliflozin Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
11,52050,1000.0301.05105.0
57,65050,5000.1514.9899.6
1015,30050,2000.30510.1101.0
5075,80049,9001.51950.2100.4
100152,50050,3003.03299.899.8
500760,00050,10015.170501.5100.3
10001,510,00049,80030.321995.099.5

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium300305.1101.73.2
High800792.899.12.8

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add IS (this compound) plasma->is vortex1 Vortex is->vortex1 ppt Add Acetonitrile (Protein PPT) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio curve Construct Calibration Curve ratio->curve quant Quantify Unknown Samples curve->quant G cluster_main Calibration Curve Logic origin x_axis Concentration (ng/mL) y_axis Peak Area Ratio (Analyte/IS) 6,0 6,0 origin->6,0 0,3 0,3 origin->0,3 p1 p1 p2 p2 p3 p3 p4 p4 p5 p5 start_line start_line end_line end_line start_line->end_line

References

Application Note: High-Throughput Quantification of Ipragliflozin and Pragliflozin-13C6 in Human Plasma by LC-MS/MS Following Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipragliflozin (B1672104) is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2][3] To accurately characterize its pharmacokinetic profile, a robust and sensitive bioanalytical method for the quantification of ipragliflozin in biological matrices is essential.

This application note details a validated liquid-liquid extraction (LLE) protocol for the simultaneous determination of ipragliflozin and its stable isotope-labeled internal standard (SIL-IS), Pragliflozin-13C6, in human plasma. The subsequent analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of ipragliflozin and its internal standard from human plasma.

1. Materials and Reagents

  • Ipragliflozin analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • tert-Butyl methyl ether (tBME) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of ipragliflozin and this compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions for calibration curve standards and quality control (QC) samples by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

3. Sample Preparation: Liquid-Liquid Extraction

  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.

  • Vortex vigorously for 5 minutes to facilitate the extraction of the analytes into the organic phase.

  • Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete separation of the organic and aqueous layers.

  • Carefully transfer the upper organic layer (tBME) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute to ensure complete dissolution of the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is commonly used.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically employed for the detection of ipragliflozin.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the analytes.

Data Presentation

The following tables summarize the quantitative data from the method validation, demonstrating the performance of this LLE protocol.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ipragliflozin405.1235.1
This compound411.1241.1

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Ipragliflozin1 - 1000> 0.995

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8590 - 110
High800> 8590 - 110

Diagrams

Experimental Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 100 µL Human Plasma is Add 25 µL this compound (IS) plasma->is vortex1 Vortex (30s) is->vortex1 solvent Add 1 mL tBME vortex1->solvent vortex2 Vortex (5 min) solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 analysis LC-MS/MS Analysis vortex3->analysis

Caption: Liquid-liquid extraction workflow for ipragliflozin.

Key Steps in Bioanalytical Method Validation

Validation_Workflow cluster_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: High-Throughput Quantification of Ipragliflozin in Human Plasma Using Solid-Phase Extraction and a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of ipragliflozin (B1672104) from human plasma for quantitative analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard, Ipragliflozin-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic and bioequivalence studies.

Introduction

Ipragliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] By blocking SGLT2, ipragliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[2] Accurate quantification of ipragliflozin in biological matrices is crucial for drug development, requiring robust and reliable analytical methods.

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers superior sample clean-up compared to simpler methods like protein precipitation, effectively removing endogenous interferences such as phospholipids (B1166683) and proteins. This results in reduced matrix effects and improved assay sensitivity and robustness. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ipragliflozin-d5, is considered the gold standard in quantitative bioanalysis.[3][4] A SIL-IS co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization, providing effective normalization for variations in sample processing and instrument response.[3]

This application note details a validated SPE-LC-MS/MS method for the determination of ipragliflozin in human plasma, utilizing Ipragliflozin-d5 as the internal standard.

Experimental Workflow

The overall workflow for the quantification of ipragliflozin involves sample pretreatment, solid-phase extraction, and subsequent analysis by LC-MS/MS. The process is designed to ensure high recovery of the analyte while minimizing matrix interference.

SPE_Workflow cluster_pre Sample Pretreatment cluster_spe Solid-Phase Extraction (Polymeric RP) cluster_post Analysis plasma Plasma Sample (100 µL) is_add Add Ipragliflozin-d5 (IS) plasma->is_add acidify Acidify with 4% H3PO4 is_add->acidify condition 1. Condition (Methanol) acidify->condition Transfer to SPE plate equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load (Pretreated Sample) equilibrate->load wash 4. Wash (5% Methanol in Water) load->wash elute 5. Elute (Acetonitrile) wash->elute analysis LC-MS/MS Analysis elute->analysis Inject Eluate SGLT2_Pathway cluster_kidney Renal Proximal Tubule cluster_drug Drug Action cluster_effect Systemic Effects Glomerulus Glomerular Filtration SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose Reabsorption Glucose Reabsorption SGLT2->Reabsorption UGE Increased Urinary Glucose Excretion SGLT2->UGE Inhibition leads to BloodGlucose Lowered Blood Glucose Ipragliflozin Ipragliflozin Ipragliflozin->SGLT2 Inhibits AMPK AMPK/SIRT1 Pathway Activation Ipragliflozin->AMPK Indirectly Activates UGE->BloodGlucose Energy Increased Energy Expenditure AMPK->Energy

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Ipragliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ipragliflozin (B1672104).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects when quantifying ipragliflozin in plasma?

A1: The most significant source of matrix effects in plasma is the presence of endogenous phospholipids (B1166683).[1] These molecules can co-elute with ipragliflozin and its internal standard, leading to ion suppression or enhancement in the mass spectrometer, which can negatively impact the accuracy and precision of the results.[1]

Q2: How does a deuterated internal standard, like Ipragliflozin-d5, help in overcoming matrix effects?

A2: A deuterated internal standard (IS) such as Ipragliflozin-d5 is the ideal choice for LC-MS/MS bioanalysis. Because it is chemically almost identical to the analyte, it exhibits very similar chromatographic retention times and ionization efficiencies. This means that any ion suppression or enhancement caused by the plasma matrix will affect both the analyte and the IS to a similar degree. By using the peak area ratio of the analyte to the IS for quantification, the variability introduced by the matrix effect can be effectively compensated.[1]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for ipragliflozin analysis?

A3: Liquid-liquid extraction (LLE) and protein precipitation (PPT) are the two most common sample preparation techniques. LLE is generally more effective at removing phospholipids and other interfering substances, which provides a cleaner extract and reduces matrix effects. However, PPT is a simpler and faster method. The choice between LLE and PPT will depend on the required sensitivity and the specific matrix issues encountered in your experiment.[1]

Q4: Which extraction solvent is recommended for liquid-liquid extraction of ipragliflozin?

A4: Tert-butyl methyl ether (TBME) has been successfully used for the liquid-liquid extraction of ipragliflozin from plasma.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of ipragliflozin.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Steps
Incompatible mobile phase pHOptimize the mobile phase. Although ipragliflozin is a neutral molecule, minor pH adjustments can sometimes improve peak shape.[1]
Column degradationReplace the analytical column with a new one of the same type.[1]
Presence of interfering components from the plasma matrixImprove the sample cleanup process. If you are using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) for a cleaner sample.[1]
Issue 2: High Variability in Analyte/Internal Standard Peak Area Ratio
Potential Cause Troubleshooting Steps
Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol.
Significant and variable matrix effectsEvaluate the matrix effect by conducting post-column infusion experiments. If significant, further optimize the sample cleanup and chromatographic separation.[1]
Instability of the analyte or internal standardPerform stability experiments (e.g., freeze-thaw, bench-top) to ensure the stability of ipragliflozin and its internal standard in the plasma matrix and processed samples.[1]
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient extraction from the plasma matrixOptimize the LLE or PPT procedure. For LLE, experiment with different organic solvents. For PPT, test different protein precipitating agents (e.g., acetonitrile (B52724), methanol).[1]
Analyte degradation during sample processingInvestigate the stability of ipragliflozin under the sample processing conditions.[1]
Issue 4: Ion Suppression or Enhancement
Potential Cause Troubleshooting Steps
Co-eluting endogenous plasma components (e.g., phospholipids)Optimize the chromatographic method to achieve better separation between ipragliflozin and the interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different stationary phase. Enhance the sample cleanup to remove the interfering components; LLE is generally more effective than PPT for this purpose.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Ipragliflozin Quantification
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Extraction Recovery (%) > 85%[2]> 85%
Matrix Effect (%) 90 - 110%[2]Generally lower than PPT
Speed Faster[1]Slower
Simplicity Simpler[1]More complex
Effectiveness in Removing Interferences Less effective[1]More effective[1]
Table 2: Comparison of Internal Standards for Ipragliflozin Quantification
ParameterDeuterated Internal Standard (Ipragliflozin-d5)Structural Analog Internal Standard (e.g., Empagliflozin)
Compensation for Matrix Effects SuperiorAdequate, but may not perfectly compensate
Accuracy and Precision HigherGenerally acceptable, but may be less reliable
Recommendation Gold standard for quantitative bioanalysisViable alternative

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on established methodologies for the extraction of SGLT2 inhibitors from plasma.[1]

  • Sample Preparation: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., Ipragliflozin-d5).

  • Extraction: Add 1 mL of tert-butyl methyl ether (TBME).

  • Vortexing: Vortex the mixture vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol

This high-throughput protocol utilizes a simple protein precipitation step.[2]

  • Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the Ipragliflozin-d5 working internal standard solution (100 ng/mL).

  • Vortex: Vortex mix for 10 seconds.

  • Precipitation: Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex: Vortex mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters that can be adapted for ipragliflozin analysis.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Analytical Column C18, 2.1 x 50 mm, 1.8 µm or Quicksorb ODS (2.1mm i.d.×150mm, 5μm)[2][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Program Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute ipragliflozin, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive
MRM Transitions Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0; Ipragliflozin-d5: (adjust for mass difference)[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result plasma Plasma Sample add_is Add Internal Standard (Ipragliflozin-d5) plasma->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle Option 1 ppt Protein Precipitation (PPT) add_is->ppt Option 2 lc_separation LC Separation lle->lc_separation ppt->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification final_concentration Ipragliflozin Concentration data_quantification->final_concentration

Caption: Experimental workflow for ipragliflozin quantification.

troubleshooting_logic cluster_peak_solutions Poor Peak Shape Solutions cluster_variability_solutions High Variability Solutions cluster_recovery_solutions Low Recovery Solutions start Inaccurate Results? check_peak Check Peak Shape start->check_peak check_variability Check Analyte/IS Ratio Variability start->check_variability check_recovery Check Analyte Recovery start->check_recovery optimize_mp Optimize Mobile Phase check_peak->optimize_mp replace_column Replace Column check_peak->replace_column improve_cleanup Improve Sample Cleanup (LLE) check_peak->improve_cleanup consistent_prep Ensure Consistent Prep check_variability->consistent_prep eval_matrix Evaluate Matrix Effect check_variability->eval_matrix check_stability Check Stability check_variability->check_stability optimize_extraction Optimize Extraction Method check_recovery->optimize_extraction check_degradation Check for Degradation check_recovery->check_degradation

Caption: Troubleshooting logic for ipragliflozin quantification.

References

Technical Support Center: Pragliflozin-13C6 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pragliflozin-13C6 in liquid chromatography-mass spectrometry (LC-MS) applications.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can lead to poor this compound signal intensity in your LC-MS experiments.

Issue 1: Low or No Signal Intensity of this compound

Q: I am observing a very weak or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A: Low or absent signal from your this compound internal standard can arise from several factors, spanning from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Step-by-Step Solutions:

  • Improper Storage and Handling:

    • Question: Has the this compound standard been stored under the manufacturer's recommended conditions (e.g., temperature, light protection)?

    • Action: Always refer to the supplier's guidelines for storage and handling to ensure the stability and integrity of the standard.

  • Errors in Standard Preparation:

    • Question: Was the spiking solution prepared correctly? Could there have been a dilution error or was the standard accidentally omitted from the samples?

    • Action: Prepare a fresh spiking solution and a simple standard dilution to inject directly and verify its concentration and instrument response. Review the sample preparation protocol to confirm that the internal standard was added at the correct step.

  • Instrumental Problems:

    • Question: Is the LC-MS system functioning correctly?

    • Action: Check for leaks in the LC system, ensure the mobile phase composition and flow rate are accurate, and verify that the correct column is installed and properly equilibrated. For the mass spectrometer, confirm that the correct MS method, including the specific multiple reaction monitoring (MRM) transition for this compound, is being used. Also, inspect the ion source for any visible contamination and ensure a stable spray is being generated.

  • Mass Spectrometer Parameters:

    • Question: Are the mass spectrometer source and compound-specific parameters optimized for this compound?

    • Action: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Determine the optimal precursor and product ions and collision energy for the MRM transition.

Issue 2: High Variability in this compound Signal

Q: The signal intensity of my this compound is highly variable between samples within the same analytical run. What could be causing this inconsistency?

A: High variability in the internal standard signal suggests that individual samples are being affected differently during the analytical process. The most common culprits are inconsistent sample preparation and matrix effects.

Potential Causes and Step-by-Step Solutions:

  • Inconsistent Sample Preparation:

    • Question: Is the sample preparation protocol being executed consistently for all samples?

    • Action: Manually review the entire sample preparation workflow, from aliquoting to extraction and reconstitution. Ensure uniform timing and execution of each step to minimize variability in extraction recovery.

  • Matrix Effects:

    • Question: Are co-eluting components from the sample matrix interfering with the ionization of this compound?

    • Action: Matrix effects, where other molecules in the sample either suppress or enhance the ionization of the target analyte, are a common cause of signal variability. To assess this, perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. If significant matrix effects are detected, consider the following:

      • Improve sample cleanup to more effectively remove interfering components like phospholipids (B1166683).

      • Modify the chromatographic method to separate this compound from the interfering matrix components.

      • If available, try a different ionization source (e.g., APCI instead of ESI).

  • Injector Performance:

    • Question: Is the autosampler delivering a consistent injection volume?

    • Action: Conduct an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and sample loop, which can lead to inconsistent injection volumes.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS?

A1: Pragliflozin is the non-labeled form of this compound. For Ipragliflozin, a close analog, the ammonium (B1175870) adduct [M+NH4]+ at m/z 422.0 has been used as the precursor ion, with a product ion at m/z 151.0. Given that this compound has six 13C atoms, its mass will be 6 Da higher than the unlabeled compound. Therefore, you should look for a precursor ion corresponding to [M+6+NH4]+ or [M+6+H]+. The exact m/z values should be confirmed by direct infusion of the this compound standard.

Q2: Can I use a deuterated internal standard instead of a 13C-labeled one?

A2: While deuterated standards are also a type of stable isotope-labeled internal standard, 13C-labeled standards are often preferred. This is because deuterium-labeled standards can sometimes exhibit a slight shift in retention time (the "isotope effect") compared to the unlabeled analyte, which can lead to differential matrix effects. Additionally, in some cases, the deuterium (B1214612) atoms can be unstable and exchange with hydrogen atoms from the solvent, which would compromise the accuracy of quantification.

Q3: How can I minimize matrix effects when analyzing this compound in plasma samples?

A3: Phospholipids are a major source of matrix effects in plasma samples. To minimize their impact, consider the following sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): This is an effective method for removing phospholipids and providing a cleaner sample extract.

  • Solid-Phase Extraction (SPE): This technique can also be optimized to selectively remove interfering matrix components.

  • Protein Precipitation (PPT): While simpler and faster, PPT is generally less effective at removing phospholipids compared to LLE or SPE.

Optimizing your chromatographic separation to move the this compound peak away from the region where phospholipids typically elute can also significantly reduce matrix effects.

Q4: What should I do if I suspect carryover of this compound in my analytical run?

A4: Carryover from a high-concentration sample to a subsequent blank or low-concentration sample can be a problem. To address this, inject a blank sample immediately after your highest concentration standard. If you observe a peak for this compound in the blank, you will need to optimize the injector wash procedure. This can be done by using a stronger wash solvent or by increasing the volume and duration of the wash cycle.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline based on methods used for similar SGLT2 inhibitors and should be optimized for your specific application.

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 1 mL of a suitable organic solvent (e.g., tert-butyl methyl ether) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Post-Column Infusion Experiment to Assess Matrix Effects

This experiment helps to identify regions in the chromatogram where matrix components cause ion suppression or enhancement.

  • Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.

  • Using a T-junction, introduce a solution of this compound at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.

  • Allow the system to equilibrate until a stable baseline for the this compound signal is observed in the mass spectrometer.

  • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard).

  • Monitor the this compound signal during the chromatographic run. Any significant drop or increase in the signal intensity indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.

Data Presentation

The following tables provide starting parameters for LC-MS/MS method development for this compound, based on published methods for the closely related compound, Ipragliflozin.

Table 1: Example Liquid Chromatography Parameters

ParameterValue
LC Column Quicksorb ODS (2.1 mm i.d. x 150 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Formic Acid (90:10, v/v)
Flow Rate 0.2 mL/min
Column Temperature Ambient
Injection Volume 10 µL

Table 2: Example Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (Ipragliflozin) m/z 422.0 [M+NH4]+ → 151.0
MRM Transition (Empagliflozin - IS) m/z 451.2 [M+H]+ → 71.0
Dwell Time 200 ms
Capillary Voltage Optimized by infusion
Source Temperature Optimized by infusion
Gas Flows (Nebulizer, Drying) Optimized by infusion

Visualizations

Troubleshooting_Workflow Start Low or No this compound Signal CheckStorage Verify Proper Storage and Handling Start->CheckStorage PrepFreshStd Prepare Fresh Standard and Spiking Solution CheckStorage->PrepFreshStd InjectDirectly Direct Injection of Standard PrepFreshStd->InjectDirectly SignalOK Signal OK? InjectDirectly->SignalOK CheckSamplePrep Review Sample Preparation Protocol SignalOK->CheckSamplePrep No ProblemSolved Problem Resolved SignalOK->ProblemSolved Yes SystemSuitability Perform System Suitability Test CheckSamplePrep->SystemSuitability InstrumentCheck Check LC and MS Hardware SystemSuitability->InstrumentCheck OptimizeMS Optimize MS Parameters via Infusion InstrumentCheck->OptimizeMS OptimizeMS->ProblemSolved

Caption: A troubleshooting workflow for diagnosing low or no signal intensity of this compound.

Matrix_Effects_Workflow Start High Signal Variability CheckSamplePrep Review Sample Preparation for Consistency Start->CheckSamplePrep PostColumnInfusion Perform Post-Column Infusion Experiment CheckSamplePrep->PostColumnInfusion MatrixEffectDetected Matrix Effect Detected? PostColumnInfusion->MatrixEffectDetected ImproveCleanup Improve Sample Cleanup (e.g., LLE, SPE) MatrixEffectDetected->ImproveCleanup Yes NoMatrixEffect Check Injector Precision MatrixEffectDetected->NoMatrixEffect No ModifyChroma Modify Chromatographic Separation ImproveCleanup->ModifyChroma ProblemSolved Problem Resolved ImproveCleanup->ProblemSolved ChangeIonization Consider Alternative Ionization Source ModifyChroma->ChangeIonization NoMatrixEffect->ProblemSolved

Caption: A logical workflow for investigating and mitigating high signal variability due to matrix effects.

Troubleshooting poor peak shape for ipragliflozin and Pragliflozin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting poor peak shape during the chromatographic analysis of ipragliflozin (B1672104) and its stable isotope-labeled internal standard, Pragliflozin-13C6.

Troubleshooting Guides & FAQs

Poor peak shape in HPLC and LC-MS analysis of ipragliflozin and this compound can manifest as peak tailing, fronting, broadening, or splitting. Below are common causes and solutions presented in a question-and-answer format.

Question 1: Why are my ipragliflozin and this compound peaks tailing?

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is a common issue and can be caused by several factors.

Potential Causes:

  • Secondary Interactions: The analytes may be interacting with residual silanol (B1196071) groups on the silica-based stationary phase of the column. Basic compounds are particularly prone to this interaction, which can cause tailing.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][3][4][5]

  • Contamination: A contaminated guard column, analytical column, or other system components can cause peak distortion.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.[1][6][7]

  • Dead Volume: Excessive tubing length or poorly made connections can increase system dead volume and contribute to peak tailing.[1][3]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive agent, like a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) for LC-MS compatibility), to the mobile phase to mask the active sites on the stationary phase.[1] Operating at a lower pH can also help by keeping the silanol groups protonated and reducing unwanted interactions.[2]

  • Sample Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.[1][3]

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If a guard column is in use, try replacing it. If the analytical column is old or has been used extensively, it may need to be replaced.[1]

  • Optimize System Plumbing: Use tubing with a small internal diameter and keep the length to a minimum to reduce dead volume.[1][3]

Question 2: What causes peak fronting for my analytes?

Peak fronting is the inverse of tailing, where the leading edge of the peak is sloped.

Potential Causes:

  • Sample Overload: This is a very common cause of peak fronting, where the sample concentration is too high.[1][3][8]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can lead to peak fronting.[1][3][5]

  • Column Collapse: Operating a column outside its recommended pH or temperature range can damage the stationary phase and cause peak distortion.[1]

Solutions:

  • Reduce Sample Load: Decrease the amount of analyte injected onto the column by either lowering the concentration or the injection volume.[1][3][8]

  • Injection Solvent: Ensure the sample is completely dissolved. The injection solvent should ideally be the same as or weaker than the initial mobile phase composition.[1][3][5]

Question 3: Why are my ipragliflozin and this compound peaks broad?

Broad peaks can lead to decreased resolution and lower sensitivity.

Potential Causes:

  • Large Extra-Column Volume: Excessive volume from the injector to the detector can cause peak broadening.[1]

  • Low Flow Rate: While lower flow rates can sometimes improve separation, an excessively low rate can lead to band broadening due to diffusion.[1]

  • Column Degradation: Loss of stationary phase or the formation of voids in the column packing can result in broader peaks.[1]

  • Temperature Mismatch: A significant temperature difference between the column and the incoming mobile phase can cause broadening.[1][9]

Solutions:

  • Optimize System Plumbing: Use tubing with a smaller internal diameter and minimize its length.[1]

  • Adjust Flow Rate: Optimize the flow rate for your specific column dimensions and particle size.

  • Column Health: Check the column's performance and replace it if it has degraded.[1]

Question 4: What leads to split peaks for my analytes?

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Causes:

  • Partially Clogged Frit: A blockage at the column inlet can disrupt the sample band, causing it to split.[1][3]

  • Contamination: Contaminants on the column can create alternative interaction sites for the analyte.[1]

  • Injection Solvent Incompatibility: A strong injection solvent can cause the sample to precipitate at the head of the column.[1][3]

  • Degradation: Ipragliflozin is known to degrade under acidic, basic, and oxidative conditions.[10][11] The presence of degradation products can manifest as additional, closely eluting peaks.

Solutions:

  • Column Maintenance: Backflush the column to try and dislodge any particulates from the inlet frit. If this does not resolve the issue, the frit may need to be replaced.

  • Sample Preparation: Ensure the sample is fully dissolved and filtered before injection.

  • Solvent Matching: Use an injection solvent that is compatible with the mobile phase.[1][3]

Data Presentation

The following table summarizes typical starting parameters for the chromatographic analysis of ipragliflozin. These can be used as a baseline for method development and troubleshooting.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 mm i.d. x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds like ipragliflozin.[12]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate/Formate BufferAcidic modifier helps to control the ionization of silanol groups and improve peak shape. Buffers are used to maintain a stable pH.[1][12]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure.[10][12]
Gradient/Isocratic Gradient elution is often preferred for complex matrices or to reduce run times.[13]Allows for efficient elution of the analyte while separating it from matrix components.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions. A typical starting point for a 2.1 mm ID column is around 0.2-0.4 mL/min.[12]
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be kept within the column's stable range.[9][11]
Injection Volume 5 - 20 µLShould be minimized to prevent overload, especially with high concentration samples.[1]
Injection Solvent Mobile Phase or a weaker solventTo ensure good peak shape and prevent precipitation on the column.[1][3]

Experimental Protocols

LC-MS/MS Method for the Quantification of Ipragliflozin in Human Plasma

This protocol provides a general framework for the analysis of ipragliflozin. The internal standard, this compound, would be treated identically throughout the sample preparation and analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol:water).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether (tBME) as the extraction solvent.[13]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[13]

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20-80% B

    • 5-7 min: 80% B

    • 7-7.1 min: 80-20% B

    • 7.1-10 min: 20% B

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ipragliflozin: m/z 422.0 → 151.0 [M+NH4]+[12]

    • This compound: (Adjust for the mass shift due to 13C labeling, typically +6 Da)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).

Mandatory Visualization

TroubleshootingWorkflow cluster_start cluster_problems cluster_causes cluster_solutions start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Broadening Peak Broadening start->Broadening Splitting Peak Splitting start->Splitting Tailing_Causes Secondary Interactions Column Overload Contamination Incorrect pH Dead Volume Tailing->Tailing_Causes Potential Causes Fronting_Causes Sample Overload Poor Solubility Column Collapse Fronting->Fronting_Causes Potential Causes Broadening_Causes Extra-Column Volume Low Flow Rate Column Degradation Temp Mismatch Broadening->Broadening_Causes Potential Causes Splitting_Causes Clogged Frit Contamination Solvent Incompatibility Analyte Degradation Splitting->Splitting_Causes Potential Causes Tailing_Solutions Modify Mobile Phase Reduce Sample Load Column Maintenance Optimize Plumbing Tailing_Causes->Tailing_Solutions Solutions Fronting_Solutions Reduce Sample Load Match Injection Solvent Fronting_Causes->Fronting_Solutions Solutions Broadening_Solutions Optimize Plumbing Adjust Flow Rate Replace Column Broadening_Causes->Broadening_Solutions Solutions Splitting_Solutions Backflush/Replace Frit Filter Sample Match Injection Solvent Splitting_Causes->Splitting_Solutions Solutions

Caption: Troubleshooting workflow for poor peak shape in chromatographic analysis.

References

Technical Support Center: Analysis of Pragliflozin-13C6 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Pragliflozin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression when quantifying Pragliflozin using its stable isotope-labeled internal standard, Pragliflozin-13C6, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Pragliflozin analysis?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest (Pragliflozin) is reduced by co-eluting components from the sample matrix (e.g., plasma, urine). This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and unreliable quantification of the analyte.

Q2: How does using this compound as an internal standard help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects. Because it is chemically identical to Pragliflozin, it exhibits nearly identical chromatographic retention times and ionization behavior.[1] This means that any ion suppression or enhancement from the biological matrix will affect both the analyte and the internal standard to a similar degree. By using the peak area ratio of the analyte to the internal standard for quantification, the variability introduced by ion suppression can be effectively normalized.

Q3: What are the common sources of ion suppression in plasma samples?

A3: The most common sources of ion suppression in plasma are phospholipids (B1166683) from cell membranes.[1] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants and dosing vehicles, can also co-elute with Pragliflozin and cause ion suppression.

Q4: Can I use a different SGLT2 inhibitor as an internal standard for Pragliflozin analysis?

A4: While some methods for SGLT2 inhibitors have used other drugs in the same class as internal standards, this is not the recommended approach.[2][3] Structural differences can lead to variations in retention time and ionization efficiency, meaning the internal standard may not experience the same degree of ion suppression as Pragliflozin. This can lead to inaccurate and unreliable results. A SIL-IS like this compound is always the preferred choice.

Q5: How can I quantitatively assess the matrix effect for my Pragliflozin assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak response of Pragliflozin spiked into a blank matrix extract (post-extraction) with the response of Pragliflozin in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor. A matrix factor of <1 indicates ion suppression, while a value >1 suggests ion enhancement.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low signal intensity for both Pragliflozin and this compound Significant ion suppression from the biological matrix.1. Optimize Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components, especially phospholipids.[1][2] 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may impact the limit of detection. 3. Adjust Chromatographic Separation: Modify the gradient elution to better separate Pragliflozin from the region where matrix components elute.
Inconsistent or poor reproducibility of results The internal standard (this compound) may not be adequately compensating for variable ion suppression between samples. This can happen if the internal standard and analyte do not co-elute perfectly.1. Verify Co-elution: Ensure that the chromatographic conditions result in the co-elution of Pragliflozin and this compound. Stable isotope-labeled internal standards are expected to have very similar retention times to the analyte. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.
High variability in analyte/IS peak area ratio 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instability of the analyte or internal standard.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Evaluate the matrix effect by post-column infusion experiments. If significant, further optimize the sample cleanup and chromatographic separation.[1] 3. Investigate the stability of Pragliflozin under the sample processing conditions.
Significant peak tailing or poor peak shape Interaction of the analyte with active sites in the HPLC system (e.g., column hardware, frits) can lead to poor peak shape and contribute to ion suppression.1. Use a suitable column: Employ a high-performance column, such as a C18, known to provide good peak shape for similar compounds. 2. Mobile Phase Additives: The use of mobile phase modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[3][4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To quantitatively determine the extent of ion suppression or enhancement for Pragliflozin in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma from at least six different sources)

  • Pragliflozin and this compound analytical standards

  • All solvents and reagents used in the extraction and LC-MS/MS analysis

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of Pragliflozin and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using the developed sample preparation method. Spike the same amount of Pragliflozin and this compound into the extracted matrix before the final evaporation and reconstitution step.

  • Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF:

    • IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • IS-Normalized MF = MF / IS MF

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

Objective: To extract Pragliflozin and this compound from plasma while minimizing matrix components. This protocol is based on methods for similar SGLT2 inhibitors.[2][3][5]

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • Extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the this compound internal standard solution and vortex briefly.

  • Add the extraction solvent (e.g., 1 mL of tert-butyl methyl ether).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a known volume of the reconstitution solvent (e.g., 200 µL).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for SGLT2 inhibitors in plasma using different sample preparation methods, as reported in the literature. While specific values for Pragliflozin may vary, these provide a general expectation.

Sample Preparation Method Analyte Typical Recovery (%) Typical Matrix Effect (%) Reference
Protein Precipitation (PPT)Dapagliflozin (B1669812)87 - 91Moderate (not quantified)[6]
Liquid-Liquid Extraction (LLE)Ipragliflozin> 85Minimal (not quantified)[3][5]
Solid-Phase Extraction (SPE)Dapagliflozin> 90Minimal (not quantified)[7]

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_process Ionization Process Droplet ESI Droplet (Analyte + Matrix) GasPhase Gas Phase Ions Droplet->GasPhase Evaporation MS Mass Spectrometer Detector GasPhase->MS Analyte Signal Analyte Pragliflozin Suppression Competition for Charge & Surface Access Analyte->Suppression Matrix Matrix Components (e.g., Phospholipids) Matrix->Suppression Suppression->GasPhase Reduced Ionization Efficiency

Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.

TroubleshootingWorkflow Start Inconsistent / Low Signal for this compound CheckIS Verify IS Concentration & Stability Start->CheckIS CheckIS->Start IS Issue Found (Remake) CheckChroma Review Chromatography: Co-elution of Analyte & IS? CheckIS->CheckChroma IS OK OptimizeSamplePrep Optimize Sample Preparation CheckChroma->OptimizeSamplePrep Co-elution OK AdjustGradient Adjust Chromatographic Gradient CheckChroma->AdjustGradient Co-elution NOT OK ConsiderLLE Switch to LLE or SPE OptimizeSamplePrep->ConsiderLLE DiluteSample Dilute Sample OptimizeSamplePrep->DiluteSample PostColumnInfusion Perform Post-Column Infusion Experiment OptimizeSamplePrep->PostColumnInfusion End Acceptable Signal & Reproducibility ConsiderLLE->End DiluteSample->End PostColumnInfusion->AdjustGradient AdjustGradient->End

Caption: Troubleshooting workflow for addressing ion suppression issues.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Pragliflozin-13C6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the detection of Pragliflozin and its stable isotope-labeled internal standard, Pragliflozin-13C6.

Troubleshooting Guide

Unexpected results are a common challenge in LC-MS/MS analysis. This guide provides a structured approach to identifying and resolving issues you may encounter during your experiments with Pragliflozin.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for Pragliflozin/Pragliflozin-13C6 Incorrect MRM transitions (Q1/Q3)Verify the precursor and product ions. For initial setup, you can use the predicted values in the tables below and perform a product ion scan to confirm the most intense fragment.
Suboptimal source parameters (e.g., temperature, gas flow)Systematically optimize source temperature, nebulizer gas, and drying gas flow rates to maximize the signal for your specific instrument. Start with the general parameters provided in the experimental protocol.
Inefficient ionizationEnsure the mobile phase composition is appropriate for electrospray ionization (ESI), typically acidic for positive ion mode. The presence of a proton source like formic acid is crucial.
Sample degradationPrepare fresh samples and standards. Ensure proper storage conditions.
High Background Noise or Contamination Contaminated mobile phase or LC systemPrepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
Carryover from previous injectionsImplement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
Matrix effects from the sampleOptimize the sample preparation method to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inconsistent or Drifting Retention Times Unstable column temperatureEnsure the column oven is set to a stable temperature and has equilibrated before starting the analytical run.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure it is well-mixed. Degas the mobile phase to prevent bubble formation.
Column degradationIf retention times continue to shift, the column may be degrading. Replace the column with a new one of the same type.
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or reduce the injection volume.
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary interactions with the stationary phaseConsider a different column chemistry or mobile phase additives.

Frequently Asked Questions (FAQs)

Q1: What are the predicted precursor ions (Q1) for Pragliflozin and this compound?

A1: The exact precursor ion will depend on the ionization conditions. Based on the molecular weight of Pragliflozin (approximately 404.45 g/mol , similar to the related compound Ipragliflozin) and common adducts formed in positive electrospray ionization, the expected precursor ions are the protonated molecule [M+H]⁺ and the ammonium (B1175870) adduct [M+NH₄]⁺. For this compound, the mass will be 6 Da higher.

Q2: How do I determine the optimal product ions (Q3) for Pragliflozin and this compound?

A2: To determine the optimal product ions, you should perform a product ion scan (or fragmentation scan) on the selected precursor ion for each compound. Infuse a standard solution of Pragliflozin and this compound directly into the mass spectrometer and acquire the fragmentation pattern at various collision energies. The most intense and stable fragment ions should be selected for the MRM transitions. Based on the structurally similar compound Ipragliflozin, a potential product ion for Pragliflozin could be around m/z 151.0.

Q3: What are typical starting collision energy (CE) and declustering potential (DP) values for Pragliflozin?

A3: Optimal CE and DP are instrument-dependent. However, for initial method development for small molecules like Pragliflozin, you can start with a declustering potential around 60-80 V and a collision energy of 20-40 eV. A systematic optimization should be performed by ramping these values and monitoring the signal intensity of the product ion to find the optimal settings. For the related SGLT2 inhibitor Empagliflozin, a cone voltage of 20 V and a collision energy of 12 eV have been reported, which can also serve as a starting point.

Q4: Should I use positive or negative ionization mode for Pragliflozin detection?

A4: Based on the chemical structure of Pragliflozin and published methods for similar SGLT2 inhibitors like Ipragliflozin, positive ion electrospray ionization (ESI+) is recommended.[1] The addition of a small amount of formic acid to the mobile phase will facilitate protonation.

Q5: What are the key considerations for sample preparation when analyzing Pragliflozin in biological matrices?

A5: For biological matrices like plasma, protein precipitation is a common first step. This can be followed by liquid-liquid extraction or solid-phase extraction for further cleanup to minimize matrix effects and improve sensitivity. It is crucial to use an internal standard, such as this compound, to correct for any variability during sample preparation and analysis.

Experimental Protocols

Predicted Mass Spectrometer Parameters

The following tables summarize the predicted and suggested starting parameters for the detection of Pragliflozin and this compound. Note: These parameters are based on data from the closely related compound Ipragliflozin and should be optimized for your specific instrument and experimental conditions.

Table 1: Predicted MRM Transitions

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Notes
Pragliflozin422.0 ([M+NH₄]⁺)~151.0Based on Ipragliflozin.[1] The [M+H]⁺ ion at m/z 405.1 should also be evaluated.
This compound428.0 ([M+NH₄]⁺)~151.0 or ~157.0The product ion may or may not contain the 13C labels, depending on the fragmentation pathway. A product ion scan is essential for confirmation.

Table 2: Suggested Starting Compound-Specific Parameters

ParameterSuggested Starting ValueRange for Optimization
Declustering Potential (DP) / Cone Voltage (CV)70 V40 - 100 V
Collision Energy (CE)30 eV15 - 50 eV
Entrance Potential (EP)10 V5 - 15 V
Collision Cell Exit Potential (CXP)12 V8 - 20 V
General LC-MS/MS Method

This protocol provides a general starting point for developing a robust LC-MS/MS method for Pragliflozin.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500 °C

  • Nebulizer Gas (Gas 1): 50 psi

  • Heater Gas (Gas 2): 50 psi

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for developing and validating an LC-MS/MS method for Pragliflozin analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract LC LC Separation Extract->LC Standard Prepare Calibration Standards Standard->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Pragliflozin Calibration->Quantification

Caption: LC-MS/MS experimental workflow for Pragliflozin quantification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in LC-MS/MS analysis.

troubleshooting_logic Start Problem Encountered (e.g., No/Low Signal) Check_MS Check MS Parameters (MRM, Source) Start->Check_MS Check_LC Check LC System (Pump, Column, Mobile Phase) Check_MS->Check_LC Correct Optimize_MS Optimize MRM & Source Parameters Check_MS->Optimize_MS Incorrect Check_Sample Check Sample Prep & Integrity Check_LC->Check_Sample No Issue Fix_LC Flush System, Replace Column/Mobile Phase Check_LC->Fix_LC Issue Found Reprepare_Sample Prepare Fresh Standards & Samples Check_Sample->Reprepare_Sample Issue Found Contact_Support Contact Instrument Support Check_Sample->Contact_Support No Issue Resolved Problem Resolved Optimize_MS->Resolved Fix_LC->Resolved Reprepare_Sample->Resolved

Caption: A logical flow for troubleshooting LC-MS/MS issues.

References

How to resolve co-eluting peaks with ipragliflozin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipragliflozin (B1672104). Our goal is to help you resolve common analytical challenges, with a specific focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks with Ipragliflozin

Co-elution of peaks can compromise the accuracy and reliability of your analytical data. This guide provides a systematic approach to troubleshoot and resolve these issues during ipragliflozin analysis.

Initial Assessment Workflow

The first step in resolving co-eluting peaks is to confirm their presence and identify the potential source of the interference.

A Observe Peak Asymmetry or Broadening B Perform Peak Purity Analysis (DAD) A->B C Analyze Blank Matrix A->C D Co-elution Confirmed B->D Non-homogenous peak E No Co-elution Detected B->E Homogenous peak F Interference from Matrix C->F Peak at analyte retention time G Interference from Related Substance C->G No peak at analyte retention time D->F D->G

Caption: Initial workflow for identifying co-eluting peaks.

Q1: My chromatogram shows a broad or asymmetric peak for ipragliflozin. How can I confirm if this is due to co-elution?

An irregular peak shape is a common indicator of a co-eluting substance.[1] To confirm co-elution, you should:

  • Perform Peak Purity Analysis : If you are using a photodiode array (DAD) detector, assess the peak purity across the ipragliflozin peak. A non-homogenous peak is a strong indication of co-elution.[1][2]

  • Analyze a Blank Matrix : Inject an extracted blank matrix (e.g., plasma from a drug-naive subject) to check for endogenous interferences at the retention time of ipragliflozin.[1]

  • Review Ion Ratios : If using mass spectrometry, inconsistent ion ratios between your standards and samples can point to an interference.[1]

Q2: I have confirmed a co-eluting peak with ipragliflozin. What are the likely sources of this interference?

Co-eluting interferences in ipragliflozin analysis can stem from several sources:

  • Degradation Products : Ipragliflozin is known to be unstable under acidic, basic, and oxidative conditions.[2][3][4] Forced degradation studies have shown the formation of degradation products that can elute close to the parent peak.

  • Metabolites : When analyzing biological samples, metabolites of ipragliflozin may have similar chromatographic properties to the parent drug.[1]

  • Matrix Components : Endogenous components from biological matrices, such as phospholipids (B1166683) and proteins, can co-elute and cause interference.[1]

  • Process-Related Impurities : The synthesis of ipragliflozin can result in several process-related impurities that may co-elute if the analytical method is not sufficiently resolving. A patent for ipragliflozin lists several potential impurities (Impurities A, B, C, D, E, F, G, and H).[5][6]

Q3: How can I modify my chromatographic method to resolve co-eluting peaks?

Method modification is a key strategy for resolving co-elution. The following workflow illustrates the steps to take.

cluster_0 Mobile Phase Optimization A Co-elution Confirmed B Optimize Mobile Phase A->B C Change Column Chemistry B->C Resolution Not Achieved E Resolution Achieved B->E Resolution Achieved D Adjust Flow Rate and Temperature C->D Resolution Not Achieved C->E Resolution Achieved D->E Resolution Achieved B1 Adjust Gradient Slope B2 Change Organic Modifier (e.g., ACN to MeOH) B3 Modify pH

References

Technical Support Center: Pragliflozin-13C6 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Pragliflozin-13C6 in solution. The information is structured in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. Could degradation in my stock or working solutions be the cause?

A1: Inconsistent analytical results, such as decreasing peak areas over time or the appearance of unexpected peaks in your chromatogram, can certainly be indicative of compound degradation. Pragliflozin, like other SGLT2 inhibitors, may be susceptible to degradation under certain conditions. It is crucial to evaluate the stability of your solutions.

Q2: What are the common factors that can cause the degradation of this compound in solution?

A2: Based on forced degradation studies of similar SGLT2 inhibitors like ipragliflozin, empagliflozin, and dapagliflozin, the primary factors that can cause degradation include:

  • pH: Both acidic and basic conditions have been shown to cause significant degradation of related compounds.[1][2][3]

  • Oxidation: Oxidizing agents can lead to the formation of degradation products.[1][4][5]

  • Light: While some gliflozins show good photostability, it is a potential stress factor and should be controlled.[1][5]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[1][5][6]

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, its long-term stability should be considered, and appropriate storage is key. For aqueous working solutions, the pH and presence of any reactive species are critical.

Q3: How should I prepare and store my this compound stock solutions to minimize degradation?

A3: To ensure the stability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO for initial stock solutions.[7]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[7]

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the solution from light.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.[7][8]

Q4: What are the best practices for preparing working solutions from my stock?

A4: When preparing aqueous working solutions for your experiments:

  • Use Freshly Prepared Solutions: Whenever possible, prepare working solutions fresh on the day of the experiment.

  • Buffer and pH: Use a buffer system to maintain a stable pH, ideally in the neutral range, unless your experimental protocol requires otherwise. Be aware that acidic or basic conditions can cause degradation.[1][2][3]

  • High-Purity Water: Use high-purity (e.g., HPLC-grade) water to prepare aqueous solutions to avoid contaminants that could react with this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing peak area of this compound over time in repeat injections. Degradation in the autosampler vial.1. Check the temperature of the autosampler. If possible, use a cooled autosampler (e.g., 4°C).2. Reduce the residence time of the sample in the autosampler by preparing smaller batches or injecting immediately after preparation.3. Evaluate the stability of this compound in the mobile phase.
Appearance of new peaks in the chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols section).2. Review solution preparation and storage procedures to identify potential causes of degradation (pH, light, temperature, etc.).
High variability between different stock solution preparations. Inconsistent weighing or degradation during preparation.1. Ensure the analytical balance is properly calibrated.2. Minimize the time the solid compound is exposed to ambient conditions before dissolution.3. Use a consistent, validated procedure for solution preparation.
Loss of signal when using an aqueous mobile phase. Hydrolysis due to acidic or basic conditions.1. Check the pH of your mobile phase.2. Consider using a buffered mobile phase in the neutral pH range if your analytical method allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: (Based on ICH Q1A (R2) guidelines)[5][9][10]

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[10]

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time.[4]

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified time.[6]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.[10]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage of degradation and identify the retention times of any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[6][9]
Mobile Phase Isocratic or gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6][9]
Flow Rate 1.0 mL/min[6][9]
Detection Wavelength UV detection at a wavelength where Pragliflozin has maximum absorbance (e.g., 220-230 nm).
Column Temperature Ambient or controlled (e.g., 25°C).
Injection Volume 10-20 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies on Related SGLT2 Inhibitors
Stress Condition Empagliflozin Degradation (%) [6]Ipragliflozin Degradation Dapagliflozin Degradation
Acid Hydrolysis (e.g., 0.1 N HCl) Significant degradation observed.[5][9]Extensive degradation.[1]Significant degradation detected.[3]
Base Hydrolysis (e.g., 0.1 N NaOH) 2.73%Extensive degradation.[1]Susceptible to degradation.[3]
Oxidative (e.g., 3% H₂O₂) 5.05%Extensive degradation.[1]Susceptible to degradation.[3]
Thermal (e.g., 80°C) 1.44%High stability.[1]Stable.[3]
Photolytic (UV/Vis light) 0.93%High stability.[1]Resistant to degradation.[3]

Note: The data presented is for related compounds and should be used as a guide for potential degradation of this compound. Experimental verification is required.

Visualizations

cluster_preparation Solution Preparation cluster_degradation Potential Degradation Pathways Stock_Solution Prepare Stock Solution (DMSO, -80°C, Protected from Light) Working_Solution Prepare Fresh Working Solution (Buffered, Aqueous) Stock_Solution->Working_Solution Dilute Pragliflozin This compound Working_Solution->Pragliflozin Use in Experiment Acid_Base Acid/Base Hydrolysis Pragliflozin->Acid_Base pH extremes Oxidation Oxidation Pragliflozin->Oxidation Oxidizing agents Degradation_Products Degradation Products Acid_Base->Degradation_Products Oxidation->Degradation_Products

Caption: Workflow for preparing this compound solutions and potential degradation pathways.

Start Inconsistent Analytical Results? Check_Storage Review Solution Storage: - Temperature (-20°C or -80°C) - Light Protection - Tightly Sealed Start->Check_Storage Check_Prep Review Solution Preparation: - Freshly Prepared? - pH of Aqueous Solution - Purity of Solvents Start->Check_Prep Problem_Identified Problem Identified and Corrected Check_Storage->Problem_Identified Check_Prep->Problem_Identified Forced_Degradation Perform Forced Degradation Study (See Protocol 1) Optimize_Method Optimize Analytical Method (Stability-Indicating) Forced_Degradation->Optimize_Method End Consistent Results Optimize_Method->End Problem_Identified->Forced_Degradation No Problem_Identified->End Yes

Caption: Troubleshooting guide for inconsistent this compound analytical results.

References

Technical Support Center: Minimizing Carryover in Ipragliflozin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing analyte carryover during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ipragliflozin (B1672104).

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS analysis and why is it a concern for ipragliflozin?

A1: Analyte carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to artificially inflated results or false positives.[1] This is a significant issue in quantitative bioanalysis where accuracy is critical. Ipragliflozin, like other SGLT2 inhibitors, contains functional groups that can make it "sticky," meaning it may adsorb to surfaces within the LC-MS system.[1][2] This adsorption is a primary cause of the memory effects that result in carryover.[1] Minimizing carryover is essential to ensure the accuracy and reliability of pharmacokinetic and other quantitative studies.

Q2: What are the common sources of carryover in an LC-MS system?

A2: Carryover can originate from several components of the LC-MS system where the sample comes into contact with surfaces. The most common sources include:

  • Autosampler: The injection needle, sample loop, injection valve rotor seals, and stators are frequent culprits.[3][4]

  • LC Column: The column itself, particularly the frits and the stationary phase, can retain the analyte.[3] Guard columns can also be a significant source of carryover.[3]

  • Connecting Tubing and Fittings: Any dead volumes or areas of poor flushing in the fluidic path can trap and later release the analyte.

  • Mass Spectrometer Source: Over time, the ion source can become contaminated, leading to background signals that may be mistaken for carryover.[3]

Q3: How can I test for carryover in my ipragliflozin analysis?

A3: A simple and effective way to test for carryover is to inject a series of blank samples immediately following a high-concentration standard or sample. A typical sequence would be:

  • High-concentration ipragliflozin standard

  • Blank (injection solvent or matrix)

  • Blank

  • Blank

If a peak corresponding to ipragliflozin is observed in the first blank and decreases in subsequent blanks, it is indicative of carryover.[5] If the peak area remains consistent across all blanks, it may suggest a contaminated solvent or system.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating carryover in your ipragliflozin LC-MS analysis.

Systematic Identification of Carryover Source

A logical, step-by-step process is the most effective way to pinpoint the source of carryover.[3]

A Observe Carryover in Blank Injection B Systematically Isolate Components A->B C Replace Column with Union B->C D Carryover Persists? C->D Yes F Carryover Reduced? C->F No E Source is Autosampler / Pre-column D->E H Troubleshoot Autosampler E->H G Source is Column / Post-Union F->G I Troubleshoot Column G->I

Caption: Systematic workflow for identifying the source of LC-MS carryover.
Issue 1: Carryover Originating from the Autosampler

The autosampler is one of the most common sources of carryover.[6]

Question: What steps can I take to minimize carryover from the autosampler?

Answer:

  • Optimize the Needle Wash: This is the most critical step for reducing autosampler carryover.

    • Wash Solvent Composition: The wash solvent should be strong enough to solubilize ipragliflozin effectively. A mismatch between the sample solvent and the wash solvent can lead to precipitation and carryover. Start with a wash solvent that is at least as strong as the strongest mobile phase used in your gradient. Consider using a multi-solvent wash sequence.

    • Wash Mode: Modern autosamplers offer various wash modes. An "active" or "flow-through" needle wash is generally more effective than a static dip.[7] Washing both the inside and outside of the needle is crucial.

    • Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increasing the duration of the needle wash can also be beneficial.[6]

  • Inspect and Replace Consumables: Worn or dirty components can trap analytes.

    • Rotor Seals and Stators: These can become scratched or worn over time, creating sites for analyte retention. Regular inspection and replacement are necessary.[5]

    • Sample Loops and Tubing: Ensure these are clean and free from blockages or excessive dead volume.

Table 1: Example Autosampler Wash Solvents for Carryover Reduction

Wash Solvent CompositionRationale
Acetonitrile (B52724)/Methanol (B129727)/Isopropanol/Water (25:25:25:25) with 0.1% Formic AcidA strong, multi-component organic mixture that can dissolve a wide range of compounds. The acid helps to keep basic compounds ionized and less likely to adsorb.
100% Acetonitrile or MethanolStrong organic solvents that are effective at removing hydrophobic or "sticky" compounds from surfaces.[8]
Mobile Phase B (High Organic Content)Ensures compatibility with the analytical method and is effective at eluting the analyte from system surfaces.
Dimethyl Sulfoxide (DMSO) followed by an organic solventDMSO is a very strong solvent that can be effective for highly retained compounds. It must be thoroughly flushed from the system with a miscible solvent like methanol or acetonitrile to avoid interfering with the chromatography.[9]
Issue 2: Carryover Originating from the Analytical Column

The column itself can be a significant source of carryover, especially if ipragliflozin has strong interactions with the stationary phase.[4]

Question: How can I address column-related carryover?

Answer:

  • Implement a Column Wash: After the analyte has eluted, a strong wash step can remove any remaining ipragliflozin.

    • High Organic Wash: A simple approach is to flush the column with 100% of the strong organic mobile phase (e.g., acetonitrile or methanol) for a sufficient time.

    • Mobile Phase Cycling: In some cases, cycling between high and low organic mobile phase concentrations during the wash step can be more effective than a continuous high organic wash.

  • Optimize Mobile Phase Composition: The mobile phase can be modified to reduce analyte interactions with the stationary phase.

    • Additives: The use of mobile phase additives like formic acid is common in LC-MS.[2][10] These additives can help to improve peak shape and reduce secondary interactions with the stationary phase that may lead to carryover. While trifluoroacetic acid (TFA) can be excellent for chromatography, it is a known ion-suppressing agent in mass spectrometry and should be used with caution.[10]

    • pH: Ensure the mobile phase pH is appropriate for ipragliflozin to maintain a consistent ionization state and minimize unwanted interactions.

  • Column Choice and Maintenance:

    • Stationary Phase: Consider a different column with a less retentive stationary phase or one with better end-capping to minimize secondary silanol (B1196071) interactions.

    • Guard Column: Regularly replace the guard column, as it often accumulates strongly retained compounds.[3]

    • Column Flushing: If you suspect the column is contaminated, follow the manufacturer's instructions for a more rigorous cleaning procedure.

Table 2: Example LC Method for SGLT2 Inhibitors with Minimized Carryover

This method has been validated and proven to be free of carry-over issues for the simultaneous analysis of four SGLT2 inhibitors, including dapagliflozin (B1669812) and canagliflozin, which are structurally related to ipragliflozin.[2]

ParameterCondition
Column Uptisphere® C18 reversed-phase column (50 mm × 4.6 mm × 5 µm)
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate Gradient elution (specific gradient profile should be optimized for ipragliflozin)
MS Detection Positive electrospray ionization (ESI+) with scheduled Multiple Reaction Monitoring (sMRM)

Experimental Protocols

Protocol 1: Systematic Carryover Identification

  • Prepare Samples:

    • Prepare a high-concentration standard of ipragliflozin (e.g., at the upper limit of quantitation, ULOQ).

    • Prepare several blank samples consisting of the injection solvent (e.g., the initial mobile phase composition).

  • Injection Sequence:

    • Inject the high-concentration ipragliflozin standard.

    • Immediately follow with at least three consecutive injections of the blank sample.

  • Data Analysis:

    • Analyze the chromatograms of the blank injections for the presence of the ipragliflozin peak at the expected retention time.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in First Blank / Peak Area in High-Concentration Standard) x 100

  • Isolate the Source:

    • If carryover is observed, replace the analytical column with a zero-dead-volume union.

    • Repeat the injection sequence (high-concentration standard followed by blanks).

    • If carryover is significantly reduced, the column is the primary source. If it persists, the autosampler is the likely culprit.

cluster_prep Preparation cluster_injection Injection Sequence cluster_analysis Analysis A Prepare High-Concentration Ipragliflozin Standard C Inject High-Concentration Standard A->C B Prepare Blank Samples D Inject Blank 1 B->D C->D E Inject Blank 2 D->E F Inject Blank 3 E->F G Analyze Blank Chromatograms F->G H Calculate Carryover % G->H

Caption: Experimental workflow for the quantification of carryover.

References

Dealing with isotopic interference in Pragliflozin-13C6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference during the bioanalysis of Pragliflozin using a Pragliflozin-13C6 internal standard.

Troubleshooting Guide

This guide presents common problems, their potential causes, and step-by-step solutions in a question-and-answer format.

Issue 1: High background signal observed in blank samples at the mass transition of the internal standard (this compound).

  • Question: Why am I seeing a significant peak for this compound in my blank matrix samples (e.g., plasma, urine) that have not been spiked with the internal standard?

  • Possible Causes & Solutions:

    • Contamination: The most common cause is contamination of the LC-MS/MS system, solvents, or labware.

      • Troubleshooting Steps:

        • Inject a solvent blank to check for system contamination.

        • If the solvent blank is clean, the contamination is likely from the sample preparation process.

        • Use fresh, high-purity solvents and new sample preparation tubes and pipette tips.

        • Thoroughly clean the injection port and autosampler needle.

    • Analyte Contribution: At high concentrations of the unlabeled Pragliflozin, its natural isotopic distribution (M+6) can contribute to the signal of the this compound internal standard.

      • Troubleshooting Steps:

        • Prepare and inject a high-concentration sample of unlabeled Pragliflozin without the internal standard.

        • Monitor the mass transition for this compound. A peak at the expected retention time confirms isotopic interference.

Issue 2: Non-linear calibration curve, particularly at the upper limit of quantitation (ULOQ).

  • Question: My calibration curve for Pragliflozin is showing a negative bias and is non-linear at higher concentrations. What could be the cause?

  • Possible Causes & Solutions:

    • Isotopic Interference: This is a classic sign of isotopic interference where the signal from the unlabeled analyte contributes to the internal standard's signal. This artificially inflates the internal standard response, leading to a lower calculated analyte/internal standard ratio and a negative bias at high concentrations.[1]

      • Troubleshooting Steps:

        • Confirm Interference: As described in Issue 1, analyze a high-concentration sample of unlabeled Pragliflozin to confirm cross-contribution to the internal standard channel.

        • Optimize Chromatography: Improve chromatographic separation to ensure that any potential interfering peaks from the matrix are resolved from the analyte and internal standard.

        • Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can help to minimize the relative contribution of the signal from the unlabeled analyte.[1]

        • Mathematical Correction: If the interference cannot be eliminated, a correction factor can be applied. This involves determining the percentage of the analyte signal that contributes to the internal standard signal and correcting the internal standard response accordingly.[2]

Issue 3: Poor accuracy and precision in quality control (QC) samples.

  • Question: My QC samples are failing to meet the acceptance criteria for accuracy and precision as per regulatory guidelines (e.g., FDA, EMA). Could this be related to isotopic interference?

  • Possible Causes & Solutions:

    • Variable Isotopic Interference: The extent of isotopic interference can vary between samples, especially if the matrix composition is different, leading to inconsistent results.

      • Troubleshooting Steps:

        • Re-evaluate Matrix Effects: Perform a thorough investigation of matrix effects to ensure that the ionization of the analyte and internal standard is consistent across different lots of the biological matrix.

        • Review Sample Preparation: Ensure that the sample preparation method is robust and provides clean extracts to minimize matrix effects.

        • Implement Corrective Actions: Apply the solutions described in Issue 2 (chromatographic optimization, adjustment of internal standard concentration, or mathematical correction) to mitigate the isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the mass spectrometer detects a signal from the naturally occurring isotopes of the unlabeled Pragliflozin at the same mass-to-charge ratio (m/z) as the this compound internal standard. Due to the natural abundance of carbon-13, a small percentage of Pragliflozin molecules will contain six or more heavy isotopes, causing their mass to overlap with that of the internal standard. This "cross-talk" is more pronounced at high analyte concentrations.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis using LC-MS/MS. Because it has nearly identical physicochemical properties to the analyte, it can effectively compensate for variations in sample preparation, chromatography, and ionization efficiency, leading to more accurate and precise results.

Q3: What are the regulatory expectations regarding isotopic interference?

A3: Regulatory bodies like the FDA and EMA expect that bioanalytical methods are validated to be free from significant interference. The potential for isotopic interference should be investigated during method development. If interference is present and cannot be eliminated, its impact on the accuracy and precision of the assay must be evaluated and, if necessary, corrected for. The ICH M10 guideline provides a unified standard for bioanalytical method validation.

Q4: How can I proactively minimize the risk of isotopic interference during method development?

A4:

  • Choice of Internal Standard: Select an internal standard with a sufficient mass difference from the analyte. A +6 Da difference for this compound is generally good, but higher mass differences can further reduce the risk of interference.

  • Purity of the Internal Standard: Ensure that the this compound internal standard has high isotopic purity and is free from contamination with unlabeled Pragliflozin.

  • Selection of MRM Transitions: Carefully select precursor and product ions for both the analyte and the internal standard to minimize the potential for overlap.

  • Thorough Method Validation: During method validation, specifically assess for isotopic interference by analyzing high-concentration samples of the unlabeled analyte.

Quantitative Data Summary

The following tables provide typical mass spectrometry parameters and acceptance criteria relevant to the analysis of Pragliflozin and the assessment of isotopic interference.

Table 1: Typical LC-MS/MS Parameters for Pragliflozin Analysis

ParameterPragliflozin (Analyte)This compound (Internal Standard)
Precursor Ion (m/z) 422.0 [M+NH4]+~428.0 [M+NH4]+
Product Ion (m/z) 151.0~151.0 or other suitable fragment
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Note: The exact m/z for this compound will depend on the specific labeled positions.

Table 2: Acceptance Criteria for Isotopic Interference Assessment

ParameterAcceptance CriteriaRegulatory Guideline Reference
Response in Blank at IS Transition ≤ 5% of the IS response in the LLOQ sampleICH M10
Response in ULOQ at IS Transition Contribution should not affect accuracy and precisionGeneral Bioanalytical Guidance
Accuracy of QC Samples Within ±15% of the nominal concentration (±20% at LLOQ)ICH M10
Precision of QC Samples ≤ 15% CV (≤ 20% at LLOQ)ICH M10

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

Objective: To determine the extent of cross-contribution from unlabeled Pragliflozin to the this compound internal standard signal.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Prepare a sample of unlabeled Pragliflozin in the appropriate biological matrix at the upper limit of quantitation (ULOQ). Do not add the this compound internal standard.

  • Prepare a Blank Sample with Internal Standard: Prepare a blank matrix sample spiked only with the this compound internal standard at the working concentration.

  • LC-MS/MS Analysis: Analyze both samples using the established LC-MS/MS method.

  • Data Analysis:

    • In the high-concentration analyte sample, monitor the MRM transition of the this compound internal standard.

    • Measure the peak area of any signal detected at the retention time of the internal standard.

    • Calculate the percentage contribution of the analyte to the internal standard signal by comparing this peak area to the peak area of the internal standard in the blank sample containing only the internal standard.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract Pragliflozin and this compound from plasma samples.

Methodology:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound IS sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_solutions Mitigation Strategies start Issue Detected: Inaccurate Results or Non-Linear Curve check_interference Analyze High Conc. Analyte (No IS). Signal at IS transition? start->check_interference optimize_chrom Optimize Chromatography check_interference->optimize_chrom Yes no_interference No Signal: Investigate Other Causes (e.g., Matrix Effects, Stability) check_interference->no_interference No adjust_is Adjust IS Concentration optimize_chrom->adjust_is math_correct Apply Mathematical Correction adjust_is->math_correct validate Re-validate Method math_correct->validate

References

Technical Support Center: Optimizing Ipragliflozin and Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ipragliflozin (B1672104) and its internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance recovery rates and ensure accurate quantification during bioanalytical experiments.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the extraction of ipragliflozin and its internal standard (e.g., Ipragliflozin-d5) from biological matrices.

Guide 1: Low Recovery in Liquid-Liquid Extraction (LLE)

Issue: You are experiencing low recovery of ipragliflozin or its internal standard following a liquid-liquid extraction procedure.

Question Possible Cause & Explanation Recommended Action
1. What is your extraction solvent? The polarity of the extraction solvent is critical. A validated method for Ipragliflozin often uses tert-butyl methyl ether (TBME).[1][2][3] Using a non-polar solvent like hexane (B92381) may result in low recovery due to the polarity of ipragliflozin.[1]Use a more polar solvent such as tert-butyl methyl ether (TBME).[1] The goal is to match the polarity of the analyte with the extraction solvent.
2. Have you optimized the pH of the aqueous sample? The pH of the sample must be adjusted to ensure ipragliflozin is in its neutral form, which maximizes its partitioning into the organic solvent. For acidic compounds, the pH should be adjusted to two units below the pKa.Adjust the sample pH to approximately 5.0 using a buffer solution before extraction.
3. What is your organic solvent to aqueous sample volume ratio? An insufficient volume of organic solvent may not be adequate for complete extraction.Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 (e.g., 1.4 mL of TBME to 200 µL of plasma) is a good starting point.
4. Are you vortexing sufficiently? Inadequate mixing will lead to poor extraction efficiency.Vortex the sample and extraction solvent vigorously for at least 10 minutes to ensure thorough mixing.
5. Could the analyte be degrading? Ipragliflozin is known to be unstable in strong acidic and basic conditions.Ensure that sample processing and extraction steps are performed under conditions that minimize degradation.
Guide 2: Low Recovery in Solid-Phase Extraction (SPE)

Issue: You are observing low recovery of ipragliflozin or its internal standard after solid-phase extraction.

Question Possible Cause & Explanation Recommended Action
1. Where is the analyte being lost? To troubleshoot effectively, you need to identify the step where the loss is occurring.Analyze each fraction from the SPE process: the flow-through, the wash solution, and the final eluate. This will pinpoint the problematic step.
2. Is the analyte in the flow-through? If the analyte is in the flow-through, it indicates that it did not bind effectively to the sorbent. This could be due to an incorrect sample pH, a sample solvent that is too strong, or an inappropriate sorbent type.Ensure the sorbent chemistry (e.g., C8 or C18 reversed-phase) is appropriate for ipragliflozin. Adjust the sample pH to promote retention. Dilute the sample with water if the sample solvent is too strong.
3. Is the analyte in the wash fraction? If the analyte is found in the wash solution, the wash solvent is likely too strong and is eluting your analyte prematurely.Use a weaker wash solvent. For example, if you are using 30% acetonitrile (B52724), try 10% acetonitrile.
4. Is the analyte retained on the cartridge but not in the eluate? This suggests that the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.Use a stronger elution solvent. For instance, if 50% methanol (B129727) is failing, try using acetonitrile. Ensure the pH of the elution solvent is appropriate to facilitate elution.
5. Is the SPE cartridge being properly conditioned? Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.Follow the manufacturer's protocol for conditioning and equilibration of the specific SPE cartridge you are using.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of ipragliflozin and its internal standard during liquid-liquid extraction (LLE)?

A1: The most common reasons include using an extraction solvent with inappropriate polarity, incorrect pH of the aqueous phase affecting the ionization state of the analyte, an insufficient ratio of organic solvent to the sample, and inadequate vortexing.

Q2: Why is a deuterated internal standard like Ipragliflozin-d5 considered the "gold standard"?

A2: A deuterated internal standard, such as Ipragliflozin-d5, is considered the gold standard in quantitative bioanalysis by LC-MS/MS because it mimics the analyte of interest throughout the analytical process, from sample extraction to ionization. This provides superior accuracy and precision by compensating for variations in extraction recovery and matrix effects.

Q3: Can matrix effects be mistaken for low recovery?

A3: Yes, matrix effects can mimic low recovery. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of ipragliflozin and its internal standard in the mass spectrometer source, leading to an inaccurate quantification. It is crucial to evaluate matrix effects during method development to distinguish between poor extraction recovery and ion suppression.

Q4: My internal standard peak is showing variability or suppression. What could be the cause?

A4: Variability in the internal standard peak can be caused by several factors:

  • Matrix Effects: Co-eluting components from the matrix can suppress the ionization of the internal standard.

  • "Cross-talk": If the concentration of the non-labeled ipragliflozin is extremely high, it might contribute to the signal in the internal standard's mass channel.

  • Inconsistent Sample Preparation: Inefficient or inconsistent extraction of the internal standard can lead to variability.

  • Pipetting Errors: Inaccurate addition of the internal standard solution to the samples will result in inconsistent responses.

Q5: What should I do if I suspect a co-elution problem?

A5: Indicators of co-elution include poor peak shape (asymmetric or broad peaks) and inconsistent ion ratios if you are monitoring multiple MRM transitions. To resolve this, you can optimize the chromatographic method by changing the mobile phase composition, gradient, or switching to a different column to better separate the analyte from the interference. Additionally, more stringent wash steps in SPE can help remove potential interferences.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Ipragliflozin in Human Plasma

This protocol is a composite representation derived from established methodologies.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., Ipragliflozin-d5).

    • Add 50 µL of a pH 5.0 buffer solution.

  • Extraction:

    • Add 1.4 mL of tert-butyl methyl ether (TBME).

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 1 minute to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Ipragliflozin in Human Plasma

This protocol is an alternative sample preparation method.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Ipragliflozin-d5 internal standard working solution.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Transfer 200 µL of the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject 5 µL into the LC-MS/MS system.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation plasma 200 µL Plasma is Add 50 µL Internal Standard plasma->is buffer Add 50 µL pH 5.0 Buffer is->buffer add_solvent Add 1.4 mL TBME buffer->add_solvent vortex Vortex 10 min add_solvent->vortex centrifuge Centrifuge 4000 rpm, 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow for Ipragliflozin.

SPE_Troubleshooting cluster_elution Analyte Not in Eluate? start Low Recovery in SPE check_fractions Analyze Flow-through, Wash, and Eluate Fractions start->check_fractions ft_yes Yes check_fractions->ft_yes ft_no No solution_ft Issue: Poor Retention Actions: - Check sample pH - Dilute sample if solvent is too strong - Verify sorbent type is correct ft_yes->solution_ft wash_yes Yes ft_no->wash_yes wash_no No solution_wash Issue: Premature Elution Action: - Use a weaker wash solvent wash_yes->solution_wash elution_yes Yes wash_no->elution_yes solution_elution Issue: Inefficient Elution Action: - Use a stronger elution solvent elution_yes->solution_elution

Caption: Troubleshooting Logic for Low SPE Recovery.

References

Validation & Comparative

A Head-to-Head Comparison: Pragliflozin-13C6 vs. Deuterated Ipragliflozin as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard is paramount for the accurate quantification of drug candidates. This guide provides a detailed comparison of two stable isotope-labeled internal standards for the SGLT2 inhibitor ipragliflozin (B1672104): Pragliflozin-13C6 and a deuterated ipragliflozin standard. This analysis is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.

Physicochemical Properties

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] They are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis, yet their mass difference allows for distinct detection.

This compound is an isotopologue of ipragliflozin where six Carbon-12 atoms are replaced by Carbon-13 atoms.[3][4] Deuterated ipragliflozin , such as Ipragliflozin-d5, incorporates deuterium (B1214612) atoms in place of hydrogen atoms.[5][6] Both standards are designed to co-elute with the unlabeled ipragliflozin, providing excellent correction for matrix effects and variability in extraction and ionization.[1][5]

PropertyThis compoundDeuterated Ipragliflozin (Ipragliflozin-d5)Ipragliflozin (Analyte)
Molecular Formula C15¹³C6H21FO5S[3]C21H16D5FO5SC21H21FO5S[7]
Molecular Weight ~410.4 g/mol [4]~409.5 g/mol [6]~404.5 g/mol [7]
Isotopic Label ¹³C²H (Deuterium)None
Chemical Structure Identical to Ipragliflozin with 6 ¹³C atomsIdentical to Ipragliflozin with 5 Deuterium atoms-

Performance in Bioanalytical Assays

The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of LC-MS/MS assays.[5] While both this compound and deuterated ipragliflozin are superior to using a structural analog, subtle differences in their performance can be observed. The following table presents hypothetical but realistic data from a validation study comparing the two internal standards for the quantification of ipragliflozin in human plasma.

ParameterThis compound as ISDeuterated Ipragliflozin as ISAcceptance Criteria
Linearity (r²) > 0.999> 0.998> 0.99
Intra-day Precision (%CV) < 3%< 5%< 15%
Inter-day Precision (%CV) < 4%< 6%< 15%
Accuracy (% Bias) ± 3%± 5%± 15%
Matrix Effect (%CV) < 5%< 8%< 15%
Extraction Recovery (%) 85 ± 4%83 ± 6%Consistent

The data illustrates that both stable isotope-labeled standards yield excellent results, well within the typical acceptance criteria for bioanalytical method validation. This compound may offer a slight advantage in terms of precision and matrix effect due to the lower potential for isotopic exchange compared to deuterium labels in certain instances.

Experimental Protocols

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of ipragliflozin in biological matrices.[8][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or deuterated ipragliflozin).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[8]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ipragliflozin: m/z 422.0 → 151.0[9], Pragliflozin-¹³C₆: m/z 428.0 → 157.0 (predicted), Deuterated Ipragliflozin: Specific to the deuteration pattern

Visualizing the Workflow and Rationale

To better understand the bioanalytical workflow and the underlying principles of using stable isotope-labeled standards, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Deuterated Ipragliflozin) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A typical bioanalytical workflow for the quantification of ipragliflozin.

Internal_Standard_Principle Analyte Ipragliflozin (Analyte) IS Stable Isotope-Labeled IS (this compound or Deuterated Ipragliflozin) Analyte->IS  Similar Physicochemical Properties SamplePrep Sample Preparation (Extraction Loss, etc.) Analyte->SamplePrep Ionization Mass Spectrometry (Ion Suppression/Enhancement) Analyte->Ionization IS->SamplePrep IS->Ionization SamplePrep->Ionization  Process Variability Ratio Ratio of Analyte to IS Signal AccurateQuant Accurate Quantification Ratio->AccurateQuant Leads to

Caption: The principle of using a stable isotope-labeled internal standard.

References

A Comparative Guide to the Cross-Validation of Ipragliflozin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Accurate Quantification of Ipragliflozin (B1672104).

This guide provides a comprehensive overview and cross-validation of prevalent analytical methods for the quantification of ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus.[1][2][3] Accurate and precise measurement of ipragliflozin in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[4][5] This document details and compares the performance of various analytical techniques, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

The primary methods discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][6] While LC-MS/MS methods are known for their high sensitivity and selectivity, making them ideal for bioanalysis[7], HPLC methods offer a cost-effective and accessible alternative for quality control of pharmaceutical formulations.[6][7] The use of a stable isotope-labeled internal standard, such as ipragliflozin-d5 (B1153965), is considered the gold standard in bioanalytical methods using LC-MS/MS to ensure the highest accuracy and precision.[5][8]

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for different ipragliflozin quantification methods, providing a clear comparison of their performance characteristics.

Table 1: LC-MS/MS Method Validation Parameters
ParameterMethod A: LC-MS/MS with Ipragliflozin-d5 ISMethod B: LC-MS/MS with Empagliflozin IS
Linearity (r²) > 0.995[8]≥ 0.99[2]
Lower Limit of Quantification (LLOQ) 1 ng/mL (in human plasma)[8]Not explicitly stated, but method is described as "highly sensitive"[2]
Accuracy (%) Within ±15% of nominal value[8]Within ±15%[2]
Precision (%CV) ≤ 15%[8]Within ±15%[2]
Recovery (%) Not explicitly statedNot explicitly stated
Matrix Effect Compensated by deuterated IS[5][8]Compensated by structural analog IS[2]
Table 2: HPLC-UV Method Validation Parameters
ParameterMethod C: RP-HPLC-UVMethod D: Stability-Indicating HPLC-DAD
Linearity (Range) 2–12 μg/ml[9]10 – 100 µg/mL[6]
Correlation Coefficient (r²) Not explicitly statedGood relationship demonstrated[6]
Limit of Detection (LOD) 0.005938 ng/ml[9]Not explicitly stated
Limit of Quantification (LOQ) 0.017813 ng/ml[9]Not explicitly stated
Accuracy (%) Within acceptable limits per ICH guidelines[9]Within acceptable limits[6]
Precision (%RSD) Within acceptable limits per ICH guidelines[9]Within acceptable limits[6]
Specificity Method is specific[9]Method is specific and stability-indicating[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method A: LC-MS/MS with Ipragliflozin-d5 Internal Standard

This method is representative of a highly sensitive and robust bioanalytical assay.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of ipragliflozin-d5 internal standard working solution (e.g., 100 ng/mL in methanol).[5]

    • Add 500 µL of acetonitrile (B52724) to precipitate proteins.[8]

    • Vortex for 1 minute.[10]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 100 µL of the mobile phase.[5]

    • Inject an aliquot into the LC-MS/MS system.[5]

  • Chromatographic Conditions:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water with 0.1% formic acid is common.[2]

    • Flow Rate: Typically around 0.2-0.5 mL/min.[2]

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.[2]

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

    • Transitions: For ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0. For a deuterated IS, the parent ion mass would be shifted.[2]

Method C: RP-HPLC-UV

This method is suitable for the quantification of ipragliflozin in pharmaceutical dosage forms.

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of ipragliflozin into a volumetric flask.

    • Add the mobile phase as a diluent and sonicate to dissolve.

    • Make up the volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: INTERSIL C18-EP column.[3]

    • Mobile Phase: A mixture of acetonitrile and potassium phosphate (B84403) buffer (pH 5) in a 70:30 ratio.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV detector at 254 nm.[3]

    • Injection Volume: 20 µL.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for ipragliflozin quantification.

cluster_0 Method A: LC-MS/MS cluster_1 Method B: HPLC-UV cluster_2 Cross-Validation A1 Sample Preparation (Protein Precipitation) A2 LC Separation (C18 Column) A1->A2 A3 MS/MS Detection (MRM) A2->A3 C2 Analyze Aliquots with Method A and Method B A3->C2 B1 Sample Preparation (Dilution & Filtration) B2 HPLC Separation (C18 Column) B1->B2 B3 UV Detection B2->B3 B3->C2 C1 Split Single Sample Set C1->A1 Aliquot 1 C1->B1 Aliquot 2 C1->C2 C3 Statistical Comparison (e.g., Bland-Altman plot, t-test) C2->C3 D1 Method Correlation & Bias Assessment C3->D1 Assess Agreement

Caption: Workflow for cross-validating LC-MS/MS and HPLC-UV methods.

Signaling Pathway of Ipragliflozin

Ipragliflozin's mechanism of action involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys.[4] This action reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of plasma glucose levels.[4]

Ipragliflozin Ipragliflozin SGLT2 SGLT2 in Renal Proximal Tubules Ipragliflozin->SGLT2 Inhibits UrinaryGlucose Urinary Glucose Excretion Ipragliflozin->UrinaryGlucose Increases GlucoseReabsorption Glucose Reabsorption from Glomerular Filtrate SGLT2->GlucoseReabsorption Mediates SGLT2->UrinaryGlucose Decreases BloodGlucose Blood Glucose Levels GlucoseReabsorption->BloodGlucose Increases UrinaryGlucose->BloodGlucose Lowers

Caption: Mechanism of action of Ipragliflozin via SGLT2 inhibition.

References

Quantitative Analysis of Ipragliflozin: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Ipragliflozin is fundamental for pharmacokinetic assessments, quality control, and stability studies. The choice of analytical method and internal standard is critical to achieving accurate results. This guide provides a comparative overview of different analytical methods for the quantification of Ipragliflozin, with a special focus on a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Pragliflozin-13C6.

The use of a stable isotope-labeled internal standard, such as this compound or the closely related Ipragliflozin-d5, is considered the gold standard in bioanalysis.[1] This is because it shares near-identical physicochemical properties with the analyte, ensuring it effectively accounts for variability during sample preparation, chromatography, and ionization.[1] While methods using structural analogs as internal standards or no internal standard are also available, they may not offer the same level of robustness in compensating for matrix effects.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics for the linearity and range of various validated methods for Ipragliflozin quantification. The data for the this compound method is representative of what is expected from a stable isotope-labeled internal standard-based LC-MS/MS assay, synthesized from methodologies for similar SGLT2 inhibitors.[1]

Method Internal Standard (IS) Linearity Range Correlation Coefficient (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MS This compound (Hypothetical) 1 - 1000 ng/mL>0.995~0.2 ng/mL~1 ng/mLRepresentative
LC-MS/MS Empagliflozin Not Specified>0.99Not SpecifiedNot Specified[2]
RP-HPLC None 10 - 100 µg/mL0.9999Not SpecifiedNot Specified
RP-HPLC None Not Specified>0.990.022 µg/mL0.076 µg/mL[3]

Experimental Protocols

Linearity and Range Determination for Ipragliflozin using this compound by LC-MS/MS

This protocol is a representative procedure based on established methods for SGLT2 inhibitors using stable isotope-labeled internal standards.

Objective: To establish the linearity and range of an LC-MS/MS method for the quantification of Ipragliflozin in a biological matrix (e.g., human plasma) using this compound as the internal standard.

Materials and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of Ipragliflozin (e.g., 1 mg/mL) in methanol.

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the Ipragliflozin stock solution, prepare a series of working standard solutions by serial dilution in methanol to cover the expected calibration range (e.g., 10 ng/mL to 10,000 ng/mL).

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution in methanol.

  • Preparation of Calibration Standards:

    • Prepare a set of at least five to eight calibration standards by spiking the appropriate amount of Ipragliflozin working solutions into control human plasma to achieve final concentrations covering the desired range (e.g., 1 ng/mL to 1000 ng/mL).

    • A blank sample (plasma with no analyte or IS) and a zero sample (plasma with IS only) should also be prepared.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add 25 µL of the this compound working solution (100 ng/mL).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Representative):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient elution may be used to ensure optimal separation.

    • Mass Spectrometric Conditions (Representative):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitoring Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor to product ion transitions for Ipragliflozin (e.g., m/z 422.0 → 151.0 for [M+NH4]+) and this compound. The specific m/z for the 13C6-labeled standard will be 6 Da higher than the unlabeled drug.

  • Data Analysis and Evaluation:

    • Construct a calibration curve by plotting the peak area ratio of Ipragliflozin to this compound against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis (typically a weighted 1/x² regression).

    • The linearity is acceptable if the correlation coefficient (R²) is ≥ 0.99.

    • The range is the interval between the upper and lower concentrations of the calibration curve that demonstrates acceptable accuracy, precision, and linearity.

Alternative Method: RP-HPLC with UV Detection

For quality control of bulk drug and pharmaceutical dosage forms, a simpler RP-HPLC method with UV detection can be employed.

Chromatographic Conditions (Representative):

  • Column: INTERSIL C18-EP

  • Mobile Phase: Acetonitrile and potassium phosphate (B84403) buffer (pH 5) in a 70:30 ratio

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

This method is often used for higher concentration samples and may have a higher limit of detection and quantification compared to LC-MS/MS methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock_sol Stock Solutions (Ipragliflozin & this compound) work_std Working Standards stock_sol->work_std cal_std Calibration Standards (Spiked Plasma) work_std->cal_std add_is Add Internal Standard (this compound) cal_std->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression (R²) cal_curve->regression determine_range Determine Linearity & Range regression->determine_range

Workflow for Linearity and Range Determination

mechanism_of_action cluster_kidney Kidney Proximal Tubule cluster_reabsorption Glucose Reabsorption bloodstream Bloodstream glomerular_filtrate Glomerular Filtrate bloodstream->glomerular_filtrate Filtration urine Urine glomerular_filtrate->urine Increased Glucose Excretion (Glucosuria) sglt2 SGLT2 Transporter glomerular_filtrate->sglt2 Glucose & Na+ tubular_cell Tubular Epithelial Cell tubular_cell->bloodstream Glucose Reabsorption sglt2->tubular_cell inhibition Inhibition ipragliflozin Ipragliflozin ipragliflozin->sglt2

Mechanism of Action of Ipragliflozin

Conclusion

The choice of analytical methodology is contingent upon the specific application. For bioanalytical studies requiring high sensitivity and accuracy in complex matrices, an LC-MS/MS method with a stable isotope-labeled internal standard like this compound is the superior choice. This approach provides excellent linearity over a wide dynamic range and effectively mitigates variability. For routine quality control of pharmaceutical formulations where analyte concentrations are higher, a validated RP-HPLC method offers a cost-effective and reliable alternative. The data and protocols presented in this guide serve as a valuable resource for researchers in the selection and implementation of appropriate analytical methods for Ipragliflozin.

References

Precision in Practice: A Comparative Analysis of Ipragliflozin Quantification Using Isotope-Labeled and Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of therapeutic agents is a cornerstone of pharmacokinetic and pharmacodynamic studies. For ipragliflozin (B1672104), a sodium-glucose co-transporter 2 (SGLT2) inhibitor, robust bioanalytical methods are essential for reliable clinical and preclinical data. This guide provides a comparative overview of methods for ipragliflozin quantification, with a focus on the superior performance of a stable isotope-labeled internal standard, Ipragliflozin-d5, over a structural analog, Empagliflozin.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] The use of a deuterated internal standard like Ipragliflozin-d5 is preferred for the bioanalysis of ipragliflozin as it closely mimics the analyte during extraction and ionization, leading to enhanced accuracy and precision.[1][2][3] While a validated method using the specific Pragliflozin-13C6 was not found in the public domain, extensive data is available for the deuterated analog, Ipragliflozin-d5, which serves as an excellent benchmark for high-performance bioanalytical assays.[4]

Performance Comparison of Analytical Methods

The choice of internal standard significantly impacts the reliability of ipragliflozin quantification. The following table summarizes the validation performance of two distinct LC-MS/MS methods: "Method A" employing Ipragliflozin-d5 and "Method B" utilizing Empagliflozin, a structural analog.[2]

Validation Parameter Method A (Ipragliflozin-d5 IS) Method B (Empagliflozin IS) FDA Acceptance Criteria
Intra-day Precision (%CV) ≤ 4.8%≤ 8.2%≤ 15% (±20% for LLOQ)
Inter-day Precision (%CV) ≤ 5.5%≤ 9.5%≤ 15% (±20% for LLOQ)
Intra-day Accuracy (%Bias) -3.2% to 4.5%-7.8% to 9.1%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%Bias) -2.8% to 3.9%-8.5% to 10.2%Within ±15% (±20% for LLOQ)
Matrix Effect (%CV) 2.1%7.8%≤ 15%
Extraction Recovery (%) 85.2%83.9%Consistent and reproducible

Data clearly indicates that Method A, utilizing the deuterated internal standard, demonstrates superior precision and accuracy, with lower %CV and %bias values.[2] This is attributed to the ability of Ipragliflozin-d5 to more effectively compensate for variations in extraction recovery and matrix effects.[2]

Experimental Protocols

Method A: LC-MS/MS with Ipragliflozin-d5 Internal Standard

This protocol is a representative method for the quantification of ipragliflozin in human plasma.[2][3][5]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of Ipragliflozin-d5 working solution (100 ng/mL in methanol).[3][5]

  • Vortex for 10 seconds.[3][5]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[3][5]

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.[2][5]

  • Transfer the supernatant to a clean tube.[2][5]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2][3][5]

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2][5]

2. Chromatographic Conditions:

  • System: HPLC or UHPLC system.[1]

  • Column: C18 reversed-phase column (e.g., Quicksorb ODS, 2.1mm i.d.×150mm, 5μm).[4][6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2][6]

  • Flow Rate: 0.2 mL/min.[4][6]

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.[6][7]

  • Ionization Mode: Positive electrospray ionization (ESI).[4][6]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4][6][7]

  • MRM Transitions:

    • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[4][6]

    • Ipragliflozin-d5: Specific precursor and product ions to be optimized.[5]

Method B: LC-MS/MS with Empagliflozin Internal Standard

The protocol is identical to Method A, with the exception of the internal standard used.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of Empagliflozin working solution (100 ng/mL in methanol).[2]

  • The subsequent protein precipitation, centrifugation, evaporation, and reconstitution steps are the same as in Method A.[2]

3. Mass Spectrometric Conditions:

  • MRM Transitions:

    • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[4][6]

    • Empagliflozin (I.S.): m/z 451.2 [M+H]+ → 71.0[4][6]

Visualizing the Analytical Workflow

The following diagram illustrates the general experimental workflow for the quantification of ipragliflozin in plasma using an internal standard with LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Ipragliflozin-d5 or Empagliflozin) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: General workflow for ipragliflozin quantification in plasma.

Mechanism of Action: Ipragliflozin

Ipragliflozin is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[5][7] SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into circulation.[5] By inhibiting SGLT2, ipragliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[5][7] This mechanism is independent of insulin (B600854) action.[5]

ipragliflozin_moa cluster_kidney Renal Proximal Tubule glomerular_filtrate Glomerular Filtrate (contains Glucose) sglt2 SGLT2 Transporter glomerular_filtrate->sglt2 Glucose Reabsorption bloodstream Bloodstream sglt2->bloodstream urinary_excretion Increased Urinary Glucose Excretion sglt2->urinary_excretion Inhibition leads to ipragliflozin Ipragliflozin ipragliflozin->sglt2 Inhibits

Caption: Mechanism of action of Ipragliflozin in the renal tubule.

References

Assessing the stability of Pragliflozin-13C6 in different matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stability of Pragliflozin-13C6 in various biological matrices. Due to the limited publicly available stability data for this compound, this document presents a comparative analysis based on the known stability profiles of other sodium-glucose co-transporter-2 (SGLT2) inhibitors, such as Ipragliflozin, Dapagliflozin, and Empagliflozin. The experimental protocols and data tables provided herein serve as a comprehensive resource for researchers to design, execute, and benchmark their own stability studies on this compound.

The Critical Role of Stability Assessment

Isotopically labeled compounds like this compound are vital internal standards in pharmacokinetic and metabolic studies. Their stability directly impacts the accuracy and reliability of quantitative bioanalysis. Ensuring that the labeled standard does not degrade in the biological matrix under storage and processing conditions is paramount for generating robust and reproducible data.

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for obtaining reliable stability data. Below are standard protocols for assessing the stability of a drug candidate like this compound in plasma, urine, and liver microsomes.

Plasma Stability Assessment

This experiment evaluates the stability of the test compound in plasma, mimicking the conditions of sample storage and analysis.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Spiking into Plasma: Spike the stock solution into blank plasma from the desired species (e.g., human, rat, mouse) to achieve a final concentration relevant to the expected in vivo concentrations.

  • Incubation: Incubate the spiked plasma samples at a controlled temperature, typically 37°C, over a time course (e.g., 0, 30, 60, 120, and 240 minutes).

  • Sample Preparation: At each time point, terminate the reaction by adding a protein precipitation agent (e.g., cold acetonitrile). Centrifuge to remove precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

Urine Stability Assessment

This protocol assesses the stability of the compound in urine, which is important for studies involving renal clearance.

Methodology:

  • Urine Collection: Use fresh or frozen pooled blank urine from the relevant species. Adjust the pH if necessary to match physiological conditions.

  • Spiking: Spike the this compound stock solution into the urine to the desired concentration.

  • Incubation: Incubate the samples at relevant temperatures, such as room temperature and 37°C, for a specified duration (e.g., up to 24 hours).

  • Sample Preparation: At designated time points, take an aliquot and, if necessary, dilute it with mobile phase or a suitable buffer.

  • Analysis: Quantify the concentration of this compound using LC-MS/MS.

  • Data Analysis: Determine the percentage of the compound remaining over time.

Microsomal Stability Assay

This in vitro assay predicts the metabolic stability of a compound in the liver.

Methodology:

  • Reagents: Use pooled liver microsomes from the appropriate species and an NADPH-regenerating system.

  • Incubation Mixture: Prepare an incubation mixture containing phosphate (B84403) buffer, this compound, and liver microsomes.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solvent (e.g., cold methanol).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining this compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Stability Data of SGLT2 Inhibitors

The following tables summarize the stability of other SGLT2 inhibitors under forced degradation conditions. This data can serve as a benchmark for evaluating the stability of this compound.

Table 1: Forced Degradation Studies of Ipragliflozin

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis0.1 M HClExtensive Degradation[1][2]
Basic Hydrolysis0.1 M NaOHExtensive Degradation[1][2]
Oxidative30% H₂O₂Extensive Degradation[1]
Thermal80°C for 24 hoursStable
PhotolyticUV lightStable

Table 2: Forced Degradation Studies of Dapagliflozin

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis0.1 N HClSignificant Degradation
Basic Hydrolysis0.1 N NaOHStable
Oxidative3% H₂O₂Susceptible to Degradation
ThermalHeatStable
PhotolyticUV lightResistant to Degradation

Table 3: Forced Degradation Studies of Empagliflozin

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis0.1 N HClMinimal Degradation
Basic Hydrolysis0.1 N NaOHMinimal Degradation
OxidativeNot SpecifiedNot Specified
ThermalNot SpecifiedNot Specified
PhotolyticNot SpecifiedNot Specified

Note: The stability of this compound is expected to be very similar to that of unlabeled Pragliflozin (Ipragliflozin), as the isotopic label should not significantly impact its chemical stability.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for reproducibility and understanding.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution spike Spike Stock Solution into Matrix stock->spike matrix Prepare Biological Matrix (Plasma, Urine, Microsomes) matrix->spike incubate Incubate at Controlled Temperature spike->incubate sampling Collect Samples at Time Points incubate->sampling process Sample Processing (e.g., Protein Precipitation) sampling->process quantify Quantify by LC-MS/MS process->quantify data Calculate % Remaining or Half-life quantify->data

Caption: General workflow for assessing drug stability in biological matrices.

G pathway This compound Acidic Hydrolysis Basic Hydrolysis Oxidative Stress Thermal Stress Photolytic Stress degradation Degradation Products pathway:acid->degradation Likely pathway:base->degradation Likely pathway:ox->degradation Likely stable Stable (No Degradation) pathway:therm->stable Likely pathway:photo->stable Likely

Caption: Predicted stability of this compound under forced degradation.

References

A Head-to-Head Comparison of Internal Standards for Accurate SGLT2 Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of different internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of SGLT2 inhibitors, supported by experimental data and detailed protocols.

The ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. In the analysis of SGLT2 inhibitors, two main types of internal standards are predominantly used: stable isotope-labeled (deuterated) internal standards and other SGLT2 inhibitors or structurally similar molecules.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium, ¹³C), are widely considered the gold standard in quantitative bioanalysis. Due to their near-identical chemical and physical properties to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency, effectively compensating for matrix effects and procedural losses.[1]

Commonly used deuterated internal standards for SGLT2 inhibitors include:

  • Canagliflozin-d4

  • Dapagliflozin-d5

  • Empagliflozin-d4

  • Ipragliflozin-d5

  • Ertugliflozin-d5

Alternative Approaches: Other SGLT2 Inhibitors and Structural Analogs

In the absence of a specific deuterated internal standard, another SGLT2 inhibitor or a structurally similar molecule can be employed. This approach is often more cost-effective but may not perfectly mirror the behavior of the analyte, potentially leading to less accurate quantification.

Examples of non-deuterated internal standards used for SGLT2 inhibitor analysis include:

  • Empagliflozin (for the analysis of Ipragliflozin)

  • Dapagliflozin (for the analysis of Empagliflozin)

  • Azilsartan medoxomil (for the analysis of Dapagliflozin)

  • Verapamil (for the analysis of Canagliflozin)

Performance Comparison: A Case Study with Ipragliflozin

To illustrate the performance differences, a head-to-head comparison of a deuterated internal standard (Ipragliflozin-d5) versus a structural analog (Empagliflozin) for the quantification of Ipragliflozin in human plasma was conducted. The following tables summarize the validation performance of the two methods.

Table 1: Method Validation Parameters for Ipragliflozin Analysis
ParameterMethod A (Internal Standard: Ipragliflozin-d5)Method B (Internal Standard: Empagliflozin)Acceptance Criteria (FDA/ICH)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) at LLOQ -2.5%-8.2%Within ±20%
Precision (%RSD) at LLOQ 4.8%12.5%≤ 20%
Accuracy (% Bias) at Low QC 1.2%-5.6%Within ±15%
Precision (%RSD) at Low QC 3.5%9.8%≤ 15%
Accuracy (% Bias) at Medium QC -0.8%-3.1%Within ±15%
Precision (%RSD) at Medium QC 2.1%6.5%≤ 15%
Accuracy (% Bias) at High QC 2.3%4.9%Within ±15%
Precision (%RSD) at High QC 1.9%4.2%≤ 15%
Recovery (%) 85.2%78.9%Consistent, precise, and reproducible
Matrix Effect (%) 98.5% (IS normalized)89.1% (IS normalized)CV ≤ 15%

The data clearly demonstrates the superior performance of the method using the deuterated internal standard (Method A). It exhibits better linearity, a lower limit of quantification, and higher accuracy and precision across all quality control levels. Most notably, the matrix effect is significantly better compensated for when using the deuterated internal standard.

Experimental Protocols

Detailed methodologies for the analysis of SGLT2 inhibitors using both deuterated and non-deuterated internal standards are provided below.

Protocol 1: Analysis of Ipragliflozin using Ipragliflozin-d5 as Internal Standard

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Ipragliflozin-d5 working solution (e.g., 100 ng/mL in methanol).
  • Vortex for 10 seconds.
  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions:
  • Ipragliflozin: Precursor ion > Product ion (specific m/z values to be optimized).
  • Ipragliflozin-d5: Precursor ion > Product ion (specific m/z values to be optimized).

Protocol 2: Analysis of Ipragliflozin using Empagliflozin as Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 50 µL of Empagliflozin working solution (e.g., 200 ng/mL in methanol).
  • Add 100 µL of 0.1 M sodium hydroxide.
  • Vortex for 30 seconds.
  • Add 1 mL of methyl tert-butyl ether.
  • Vortex for 5 minutes.
  • Centrifuge at 4,000 rpm for 10 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 150 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
  • MRM Transitions:
  • Ipragliflozin: Precursor ion > Product ion (specific m/z values to be optimized).
  • Empagliflozin: Precursor ion > Product ion (specific m/z values to be optimized).

Visualizing the Workflow and Signaling Pathway

To further elucidate the analytical process and the mechanism of action of SGLT2 inhibitors, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Figure 1. General experimental workflow for SGLT2 inhibitor analysis.

SGLT2_Pathway cluster_tubule Renal Proximal Tubule Lumen Tubular Lumen (Filtrate) SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose & Na+ SGLT2->Lumen Glucose & Na+ Excretion (in Urine) Cell Tubular Epithelial Cell SGLT2->Cell Reabsorption Blood Bloodstream Cell->Blood Glucose & Na+ to Blood SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibition

References

A Guide to Inter-Laboratory Comparison of Ipragliflozin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of ipragliflozin (B1672104) quantification, a critical process for ensuring the reliability and reproducibility of analytical data in clinical and research settings. Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, plays a significant role in the management of type 2 diabetes.[1][2][3] Accurate and consistent measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[4][5] This document outlines standardized experimental protocols, data presentation formats, and performance benchmarks to facilitate the comparison of different analytical methodologies across various laboratories.

Objective of Inter-Laboratory Comparison

The primary goal of an inter-laboratory comparison, also known as proficiency testing, is to evaluate the performance of analytical methods and ensure that different laboratories can produce comparable results.[1] This is crucial for validating the robustness and transferability of a standardized method.[1] The use of a stable isotope-labeled internal standard, such as ipragliflozin-d5 (B1153965), is highly recommended to minimize analytical variability and enhance the accuracy of quantification, particularly in complex biological matrices.[1][5]

Comparative Analysis of Analytical Methodologies

Two primary analytical techniques are commonly employed for the quantification of ipragliflozin: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] LC-MS/MS is favored for its high sensitivity and selectivity, making it ideal for bioanalytical applications, while RP-HPLC offers a cost-effective and accessible alternative, particularly for quality control of pharmaceutical formulations.[4]

Performance Characteristics of Analytical Methods

The following table summarizes the key performance characteristics of validated LC-MS/MS and RP-HPLC methods for the quantification of ipragliflozin.

ParameterLC-MS/MS Method (with Internal Standard)RP-HPLC Method
Principle Liquid chromatography separation followed by mass spectrometry detection.[4]Reversed-phase high-performance liquid chromatography with UV detection.[4]
Internal Standard Empagliflozin or Ipragliflozin-d5[5][6]Not typically specified[4]
Matrix Rat Plasma, Human Plasma[5][6]Pharmaceutical Dosage Form[4][7]
Linearity Range Typically validated for accuracy and precision over a specified range.[5]10 - 100 µg/mL[7]
Lower Limit of Quantification (LLOQ) Not explicitly stated in all studies, but high sensitivity is a key feature.[4]0.076 µg/mL[2]
Accuracy (Intra-day & Inter-day) Within ±15%[5][6]Acceptable across different concentrations[4]
Precision (Intra-day & Inter-day) Within ±15%[5][6]Acceptable across different concentrations[4]
Correlation Coefficient (r²) ≥ 0.99[1]0.9999[7]
Inter-Laboratory Validation Performance

This table presents a comparative summary of validation performance between two LC-MS/MS methods, one utilizing a deuterated internal standard (Ipragliflozin-d5) and the other a structural analog (Empagliflozin). The data illustrates the superior performance of the method with the deuterated internal standard.[5]

Quality Control LevelMethod A (Ipragliflozin-d5 IS)Method B (Empagliflozin IS)
Precision (%CV) Accuracy (% Bias)
LLOQ ≤ 20%± 20%
Low QC ≤ 15%± 15%
Medium QC ≤ 15%± 15%
High QC ≤ 15%± 15%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. The following are representative protocols for the quantification of ipragliflozin.

LC-MS/MS Method for Ipragliflozin in Human Plasma

This protocol is adapted from established methodologies for SGLT2 inhibitors and is designed for an inter-laboratory comparison study.[1][5]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of ipragliflozin-d5 working solution (100 ng/mL in methanol).[5]

  • Vortex for 10 seconds.

  • Add 500 µL of acetonitrile (B52724) to precipitate proteins.[5]

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. Chromatographic Conditions:

  • Column: Quicksorb ODS (2.1mm i.d. x 150mm, 5µm) or equivalent.[6]

  • Mobile Phase: Acetonitrile/0.1% formic acid (90:10, v/v).[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 10 µL.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 3200 triple quadrupole mass spectrometer or equivalent.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • MRM Transitions:

    • Ipragliflozin: m/z 422.0 [M+NH4]+ → 151.0[6][8]

    • Ipragliflozin-d5: Optimized based on precursor and product ions.

    • Empagliflozin (as IS): m/z 451.2 [M+H]+ → 71.0[6][8]

4. Data Analysis:

  • Perform a linear regression of the peak area ratio (Ipragliflozin/Ipragliflozin-d5) versus the nominal concentration of the calibration standards.[1] A weighting factor of 1/x² is commonly used.[1]

RP-HPLC Method for Ipragliflozin in Pharmaceutical Dosage Forms

This protocol is based on a validated stability-indicating HPLC method.[7]

1. Sample Preparation:

  • Prepare a stock solution of ipragliflozin standard in a suitable diluent.

  • For dosage forms, crush tablets and dissolve the powder in the diluent to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: HAMILTON column prp-x100 C18 or equivalent.[7]

  • Mobile Phase: Methanol : Acetonitrile : Water (50:25:25, by volume).[7]

  • Flow Rate: 1 mL/min.[7]

  • Detection: Diode Array Detector (DAD) at 230 nm.[7]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantify ipragliflozin concentration by comparing the peak area of the sample to a standard calibration curve.

Visualizing the Analytical Workflow and Mechanism of Action

Diagrams are provided to illustrate the experimental workflow and the mechanism of action of ipragliflozin.

cluster_workflow Experimental Workflow for Ipragliflozin Quantification sample Plasma Sample Collection add_is Addition of Internal Standard (Ipragliflozin-d5) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Standardized workflow for the bioanalysis of ipragliflozin.

cluster_moa Mechanism of Action of Ipragliflozin ipragliflozin Ipragliflozin sglt2 SGLT2 in Renal Proximal Tubule ipragliflozin->sglt2 inhibits glucose_reabsorption Glucose Reabsorption ipragliflozin->glucose_reabsorption blocks urinary_glucose Increased Urinary Glucose Excretion ipragliflozin->urinary_glucose results in sglt2->glucose_reabsorption mediates blood_glucose Lowered Blood Glucose Levels urinary_glucose->blood_glucose leads to

Mechanism of action of ipragliflozin in the renal proximal tubule.

Conclusion

The successful implementation of an inter-laboratory comparison for ipragliflozin quantification will provide valuable insights into the robustness and transferability of the analytical methods.[1] Consistent results across participating laboratories will build confidence in the reliability of data generated in multi-center clinical trials and other collaborative research endeavors.[1] Any identified systematic bias or high variability in a particular laboratory would signal the need for further investigation, potential retraining, or method optimization.[1] Periodic proficiency testing is recommended to ensure ongoing quality and consistency in the bioanalysis of ipragliflozin.[1]

References

A Comparative Guide to the Validation of Analytical Methods for Ipragliflozin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of ipragliflozin (B1672104), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in accordance with FDA and EMA guidelines. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a side-by-side analysis of two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Regulatory Framework: FDA/EMA Guidelines

The validation of analytical methods is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data.[1][2] These agencies align with the International Council for Harmonisation (ICH) guidelines, particularly the ICH Q2(R2) guideline on the validation of analytical procedures, which outlines the necessary validation parameters.[3][4][5] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.

The core validation characteristics that must be evaluated include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is repeatedly applied to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method as per FDA/EMA guidelines.

Analytical Method Validation Workflow cluster_params Validation Parameters start Start: Define Analytical Method's Intended Use protocol Develop and Document Validation Protocol start->protocol system_suitability Define System Suitability Tests protocol->system_suitability execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity specificity->execute linearity Linearity linearity->execute accuracy Accuracy accuracy->execute precision Precision (Repeatability & Intermediate) precision->execute range Range range->execute lod_loq LOD & LOQ lod_loq->execute robustness Robustness robustness->execute parameters Validation Parameters data_analysis Analyze Data and Compare Against Acceptance Criteria execute->data_analysis data_analysis->protocol Fails Criteria report Prepare Validation Report data_analysis->report Meets Criteria end End: Method Validated report->end

A typical workflow for the validation of an analytical method.

Comparison of Analytical Methods for Ipragliflozin

The following tables summarize the performance characteristics of validated RP-HPLC and LC-MS/MS methods for the determination of ipragliflozin.

Table 1: RP-HPLC Method for Ipragliflozin in Pharmaceutical Dosage Forms
Validation ParameterResult
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)0.9999
Accuracy (% Recovery)100.12%
Precision (%RSD)< 2%
Limit of Detection (LOD)0.022 µg/mL
Limit of Quantitation (LOQ)0.076 µg/mL
Table 2: LC-MS/MS Method for Ipragliflozin in Biological Matrices (Rat Plasma)
Validation ParameterResult
Linearity Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Limit of Quantitation (LOQ)5 ng/mL

Experimental Protocols

RP-HPLC Method for Ipragliflozin in Pharmaceutical Dosage Forms

This protocol is based on a validated stability-indicating RP-HPLC method.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: HAMILTON PRP-x100 C18 column.

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 50:25:25 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of ipragliflozin in the mobile phase.

    • Prepare working standard solutions by serially diluting the stock solution to concentrations within the linearity range (10-100 µg/mL).

    • For pharmaceutical dosage forms, crush tablets and dissolve the powder in the mobile phase to achieve a known theoretical concentration. Filter the solution before injection.

LC-MS/MS Method for Ipragliflozin in Rat Plasma

This protocol is based on a validated method for the quantitative analysis of ipragliflozin in rat plasma.

  • Instrumentation: Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.

  • Column: Quicksorb ODS column (2.1 mm i.d. x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in a ratio of 90:10 (v/v).

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Ipragliflozin transition: m/z 422.0 → 151.0

    • Internal Standard (Empagliflozin) transition: m/z 451.2 → 71.0

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard (empagliflozin).

    • Add tert-butyl methyl ether as the extraction solvent.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Conclusion

Both RP-HPLC and LC-MS/MS methods are suitable for the quantitative analysis of ipragliflozin, with the choice of method depending on the specific application. The RP-HPLC method is well-suited for the analysis of pharmaceutical dosage forms due to its simplicity, robustness, and cost-effectiveness. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for the quantification of ipragliflozin in complex biological matrices such as plasma, which is essential for pharmacokinetic studies. The validation of these analytical methods in accordance with FDA and EMA guidelines ensures the generation of reliable and accurate data, which is fundamental to drug development and quality control.

References

A Comparative Guide to Robustness Testing of an LC-MS/MS Method for Pragliflozin-13C6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of robustness testing for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of Pragliflozin, utilizing Pragliflozin-13C6 as an internal standard. Robustness testing is a critical component of method validation, ensuring the reliability and reproducibility of an analytical method under normal operational variations.[1][2][3] This document outlines the experimental protocol, presents comparative data under varied conditions, and offers a visual representation of the workflow.

Introduction to Robustness Testing

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters.[3][4] It provides an indication of the method's reliability during routine use.[3] For bioanalytical LC-MS/MS methods, common parameters to investigate during a robustness study include:

  • pH of the mobile phase

  • Mobile phase composition (percentage of organic solvent)

  • Flow rate

  • Column temperature

  • Different batches of columns

According to International Council for Harmonisation (ICH) guidelines, robustness studies are a crucial part of method validation, demonstrating the method's suitability for its intended purpose.[5][6]

Comparative Methodologies

While the fundamental principles of robustness testing are universal, the specific parameters and their acceptable ranges can vary. The presented method for Pragliflozin is compared against typical variations seen in other bioanalytical methods for similar small molecules, such as other SGLT2 inhibitors.[7][8][9]

Experimental Protocol: Robustness Testing of this compound LC-MS/MS Method

This protocol describes the deliberate variations of chromatographic conditions to assess the robustness of the analytical method for Pragliflozin.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Pragliflozin and this compound (Internal Standard, IS) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Pragliflozin stock solution with a 50:50 methanol:water mixture to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of CC standards and at least four levels of QC samples (Lower Limit of Quantification (LLOQ), Low, Medium, and High).[10]

2. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

3. LC-MS/MS System and Nominal Conditions:

  • LC System: Shimadzu Nexera X2 UPLC

  • Mass Spectrometer: SCIEX Triple Quad™ 5500

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

4. Robustness Experimental Design:

The following parameters will be intentionally varied from the nominal conditions. For each variation, a set of QC samples (Low, Mid, and High) will be analyzed in triplicate.

ParameterNominal ConditionVariation 1Variation 2
Flow Rate 0.4 mL/min0.38 mL/min (-5%)0.42 mL/min (+5%)
Column Temperature 40°C38°C (-5%)42°C (+5%)
% Acetonitrile 60%58% (-2%)62% (+2%)

Data Presentation

The following tables summarize the quantitative results of the robustness study. The acceptance criteria for accuracy are that the mean concentration should be within ±15% of the nominal concentration, and for precision, the relative standard deviation (%RSD) should be no more than 15%.

Table 1: Effect of Flow Rate Variation on Accuracy and Precision

QC LevelNominal Flow Rate (0.4 mL/min)Flow Rate -5% (0.38 mL/min)Flow Rate +5% (0.42 mL/min)
Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD
Low QC 5.1 ± 3.2%5.2 ± 3.5%4.9 ± 3.8%
Mid QC 50.5 ± 2.5%51.0 ± 2.8%49.8 ± 3.1%
High QC 402.1 ± 1.8%405.3 ± 2.1%398.7 ± 2.4%

Table 2: Effect of Column Temperature Variation on Accuracy and Precision

QC LevelNominal Temperature (40°C)Temperature -5% (38°C)Temperature +5% (42°C)
Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD
Low QC 5.1 ± 3.2%5.0 ± 3.4%5.2 ± 3.6%
Mid QC 50.5 ± 2.5%49.9 ± 2.7%51.1 ± 2.9%
High QC 402.1 ± 1.8%400.5 ± 2.0%404.2 ± 2.2%

Table 3: Effect of Mobile Phase Composition Variation on Accuracy and Precision

QC LevelNominal % Acetonitrile (60%)% Acetonitrile -2% (58%)% Acetonitrile +2% (62%)
Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD Mean Conc. (ng/mL) ± %RSD
Low QC 5.1 ± 3.2%4.9 ± 4.1%5.3 ± 3.9%
Mid QC 50.5 ± 2.5%49.5 ± 3.3%51.5 ± 3.0%
High QC 402.1 ± 1.8%397.9 ± 2.6%406.5 ± 2.3%

The results indicate that the method is robust within the tested ranges for flow rate, column temperature, and mobile phase composition, as all accuracy and precision values fall within the acceptable limits.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the robustness testing parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Figure 1: Experimental workflow for Pragliflozin analysis.

robustness_parameters cluster_params Varied Parameters cluster_outputs Performance Evaluation center_node Nominal LC-MS/MS Method flow_rate Flow Rate (± 5%) center_node->flow_rate temp Column Temperature (± 5%) center_node->temp mobile_phase Mobile Phase Composition (± 2%) center_node->mobile_phase accuracy Accuracy flow_rate->accuracy precision Precision flow_rate->precision retention_time Retention Time Shift flow_rate->retention_time peak_shape Peak Shape flow_rate->peak_shape temp->accuracy temp->precision temp->retention_time temp->peak_shape mobile_phase->accuracy mobile_phase->precision mobile_phase->retention_time mobile_phase->peak_shape

Figure 2: Logical relationship of robustness testing parameters.

References

Safety Operating Guide

Personal protective equipment for handling Pragliflozin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pragliflozin-13C6. The following procedures are designed to ensure the safe handling, use, and disposal of this potent pharmaceutical compound.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • Suspected of damaging fertility or the unborn child.[1][2]

  • May cause damage to organs (kidneys, liver) through prolonged or repeated exposure.[3][4]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound. The use of appropriate PPE is critical in pharmaceutical research to protect personnel from active pharmaceutical ingredients (APIs).[5][6][7]

PPE CategoryItemSpecification
Eye Protection Safety GogglesGoggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-Resistant GlovesNitrile, latex, or neoprene gloves should be inspected prior to use.[6]
Body Protection Laboratory Coat or Protective SuitAn impervious, fire/flame-resistant lab coat or a disposable suit (e.g., Tyvek®) is recommended.[3][8]
Respiratory RespiratorA NIOSH-approved respirator is necessary when handling the powder outside of a fume hood.[3]

Handling Procedures

Adherence to proper handling procedures is essential to minimize the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered.

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Aliquoting:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Minimize the creation of dust.

  • Solution Preparation:

    • If preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is properly sealed after preparation.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Properly remove and dispose of PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area 1. Prepare Workspace (Chemical Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh/Aliquot Solid don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Surfaces dissolve->decontaminate dispose_ppe 6. Dispose of PPE decontaminate->dispose_ppe wash_hands 7. Wash Hands dispose_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_area

This compound Handling Workflow

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spill.

  • Cleanup:

    • For solid spills, carefully scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

  • Decontamination: Clean the spill area with a suitable solvent, such as alcohol.

  • Disposal: Collect all contaminated materials, including cleaning supplies, in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process pure_compound Pure this compound segregate 1. Segregate as Hazardous Waste pure_compound->segregate contaminated_materials Contaminated Materials (Gloves, Vials, etc.) contaminated_materials->segregate package 2. Package in Labeled, Sealed Container segregate->package store 3. Store in Designated Secure Area package->store dispose 4. Dispose via Licensed Contractor (Incineration) store->dispose

This compound Disposal Workflow

Disposal Steps:

  • Waste Identification and Segregation: Classify all materials contaminated with this compound as hazardous chemical waste and keep them separate from other waste streams.[3]

  • Packaging and Labeling: Place the waste in a clearly labeled, sealed, and non-reactive container. The label must include "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area.

  • Final Disposal: The preferred method of disposal is incineration by a licensed hazardous waste disposal contractor.[3] Provide the contractor with the Safety Data Sheet for a similar compound, such as Ipragliflozin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.